6-Bromoquinolin-4-Ol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBNOHKHRAXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932579 | |
| Record name | 6-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145369-94-4 | |
| Record name | 6-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-hydroxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromoquinolin-4-ol: A Technical Guide for Researchers
Introduction: 6-Bromoquinolin-4-ol is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry, drug development, and materials science. As a derivative of the quinoline scaffold, a privileged structure in numerous bioactive molecules, it serves as a crucial intermediate in the synthesis of a wide range of functionalized compounds.[1][2] Its chemical architecture, featuring a bromine substituent and a hydroxyl group on the quinoline core, allows for diverse chemical modifications, making it a versatile building block for creating novel therapeutic agents and functional materials.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key reactions of this compound.
Core Chemical and Physical Properties
This compound exists in tautomeric equilibrium with its keto form, 6-Bromo-4(1H)-quinolone. This property is reflected in its various registered synonyms. The compound is typically a stable, solid material under standard laboratory conditions.
| Property | Data | Reference(s) |
| CAS Number | 145369-94-4 | [5][6] |
| Molecular Formula | C₉H₆BrNO | [5][6] |
| Molecular Weight | 224.05 g/mol | [1][5] |
| Appearance | White to light yellow or tan powder/crystal. | [1] |
| Melting Point | 283°C (lit.) | [1][5] |
| Boiling Point | 370.7 ± 22.0 °C (Predicted) | [1] |
| Density | 1.705 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.83 ± 0.40 (Predicted) | [1] |
| Storage Conditions | Room temperature, sealed in a dry, dark place. | [1][7] |
| InChIKey | XKLBNOHKHRAXKK-UHFFFAOYSA-N | [5] |
| SMILES | BrC1=CC=C2NC=CC(=O)C2=C1 | [5] |
Molecular Structure and Reactivity
The structure of this compound is characterized by a quinoline ring system substituted with a bromine atom at the 6-position and a hydroxyl group at the 4-position. This hydroxyl group leads to significant keto-enol tautomerism, with the equilibrium favoring the 6-bromo-4(1H)-quinolone form.
Keto-Enol Tautomerism of this compound.
The compound's reactivity is primarily dictated by the hydroxyl group and the activated quinoline ring. The hydroxyl group can be readily converted into a leaving group, such as a chloro group, which is a common strategy for subsequent nucleophilic substitution reactions. This makes this compound a key precursor for compounds like 6-bromo-4-chloroquinoline, an essential intermediate for more complex molecules.[3]
Key reaction: Conversion to 6-Bromo-4-chloroquinoline.
Experimental Protocols
Synthesis of this compound via Decarboxylation
This protocol details the synthesis of this compound from 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[1] The high-temperature reaction in diphenyl ether facilitates the decarboxylation of the starting material.
Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a 100 mL round-bottomed flask, place 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.0 g, 18.73 mmol) and add diphenyl ether (30 mL).[1]
-
Heating: Heat the reaction mixture to 260°C and stir for 2 hours.[1]
-
Precipitation: After the reaction is complete, cool the mixture to 60°C. Add petroleum ether (30 mL) to precipitate the product.[1]
-
Filtration and Washing: Collect the resulting suspended solid by filtration. Wash the solid sequentially with petroleum ether and then with ethyl acetate.[1]
-
Drying: Dry the final product under reduced pressure to yield this compound as a brown solid (typical yield: ~77%).[1]
-
Analysis: The product can be characterized by ESI-MS, which should show a peak at m/z = 224 [M + H]⁺.[1]
General Protocol for Spectroscopic Analysis
While specific, fully assigned spectra for this compound are not consolidated in all public databases, the following represents generalized protocols for acquiring key spectroscopic data, adapted from methods for similar quinoline structures.[8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical spectral width would be 0-12 ppm. Sufficient scans should be averaged to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width is typically set to 0-200 ppm.
B. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using LC-MS.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode to generate the [M+H]⁺ ion.
-
Mass Analysis: Analyze the ionized fragments based on their mass-to-charge ratio (m/z). The expected molecular ion peak for C₉H₆BrNO will show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
Applications in Drug Development and Research
This compound is a valuable starting material for synthesizing compounds with potential therapeutic applications. The quinolinone core is known for a range of biological activities.[9]
-
Antimicrobial Agents: Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against clinically relevant resistant strains such as ESBL-producing E. coli and MRSA.[4]
-
Anticancer Research: The broader class of quinoline and quinolinone derivatives is present in several anticancer agents. The bromine atom at the C6 position can enhance cytotoxic effects in certain molecular contexts.[9]
-
Kinase Inhibitors: The compound serves as an intermediate in the synthesis of potent kinase inhibitors. For example, it is a precursor to 6-bromo-4-iodoquinoline, a key fragment for synthesizing GSK2126458, a PI3K/mTOR inhibitor.[2]
References
- 1. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 6. scbt.com [scbt.com]
- 7. 145369-94-4|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinolin-4-ol is a halogenated quinoline derivative that serves as a valuable intermediate in organic synthesis. Its structural scaffold is of significant interest in medicinal chemistry and materials science. The compound exists in tautomeric equilibrium with its keto form, 6-bromo-1,4-dihydroquinolin-4-one. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data for researchers and professionals in drug discovery and chemical synthesis.
Core Physicochemical Data
The physicochemical properties of this compound are fundamental to its handling, reactivity, and potential applications. The quantitative data, including both experimental and predicted values, are summarized below for clarity and easy reference.
| Property | Value | Data Type | Source(s) |
| CAS Number | 145369-94-4 | Experimental | [1][2][3] |
| Molecular Formula | C₉H₆BrNO | Experimental | [1][2][4] |
| Molecular Weight | 224.05 g/mol | Calculated | [2][4] |
| Appearance | White to light yellow powder/crystal | Experimental | --- |
| Melting Point | 283 °C (lit.) | Experimental | [2] |
| Boiling Point | 370.7 ± 22.0 °C at 760 mmHg | Predicted | --- |
| Density | 1.705 ± 0.06 g/cm³ | Predicted | --- |
| pKa (acidic) | 3.83 ± 0.40 | Predicted | --- |
| LogP (Octanol-Water Partition Coefficient) | No data available | - | [5] |
| Solubility | No quantitative data available | - | [5] |
Note: Predicted values are computationally derived and should be used as estimates pending experimental verification. The LogP for the related isomer 4-Bromoquinolin-6-ol has been computationally estimated as 2.5, which may serve as a useful reference point.[6]
Tautomerism
It is crucial to recognize that this compound exists as a mixture of two tautomers: the enol form (this compound) and the more stable keto form (6-bromo-1,4-dihydroquinolin-4-one). This equilibrium can be influenced by the solvent and physical state (solid vs. solution) and has significant implications for its reactivity and spectroscopic characterization.[7] The presence of both forms is important in the design of synthetic routes and in the interpretation of analytical data.
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.
Methodology:
-
Sample Preparation: A small quantity of dry this compound is finely pulverized.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To quantify the concentration of this compound in water at equilibrium, a critical parameter for pharmaceutical and biological applications.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a specified buffer solution) in a sealed, inert flask.
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is allowed to settle, and the supernatant is carefully filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove all undissolved solid.
-
Quantification: The concentration of the dissolved solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa), which describes the extent of ionization at a given pH.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol if aqueous solubility is low) to create a solution of known concentration.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Visualizations
Synthesis and Analysis Workflow
The following diagrams illustrate a typical synthetic pathway for this compound and a general workflow for the determination and application of its physicochemical properties.
Caption: A typical synthetic pathway for this compound.
Caption: Experimental workflow for physicochemical property determination.
References
- 1. scbt.com [scbt.com]
- 2. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 3. This compound, CasNo.145369-94-4 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 4. 145369-94-4|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Bromoquinolin-6-ol | C9H6BrNO | CID 44558265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Physicochemical Properties of 6-Bromoquinolin-4-ol
An In-depth Technical Guide to the
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for their successful application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the melting point and solubility of 6-Bromoquinolin-4-ol, complete with detailed experimental protocols and logical workflows.
This compound is a heterocyclic aromatic compound that serves as a key intermediate in various industrial applications, including the synthesis of dyes, polymers, and agrochemicals.[1] Its molecular structure and properties are fundamental to its reactivity and handling.
Data Presentation: Core Physicochemical Data
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 145369-94-4 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO | [1][3] |
| Molecular Weight | 224.05 g/mol | [1] |
| Melting Point | 283°C (lit.) | [1][2][4] |
| Appearance | Tan powder / White to Light yellow powder to crystal | [1][4] |
| Boiling Point (Predicted) | 370.7 ± 22.0 °C | [1][4] |
| Density (Predicted) | 1.705 ± 0.06 g/cm³ | [1][4] |
| pKa (Predicted) | 3.83 ± 0.40 | [1][4] |
Solubility Profile
Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature.[5][6] However, based on its chemical structure—a substituted aromatic heterocycle—qualitative solubility in polar aprotic solvents is expected. The quinoline core imparts some polarity, while the bromo substituent and aromatic system contribute to its solubility in organic media.
Data Presentation: Qualitative Solubility
The following table summarizes the expected qualitative solubility profile of this compound. Experimental verification is necessary for precise applications.
| Solvent Type | Expected Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble | The polar nature of the quinoline ring and the potential for hydrogen bonding with the hydroxyl group suggest solubility. |
| Polar Protic (e.g., Ethanol, Methanol) | Sparingly Soluble to Soluble | Solubility is likely, but may be limited by the overall aromatic character of the molecule. |
| Nonpolar (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The polar functional groups are expected to limit solubility in nonpolar media. |
| Aqueous Solutions | pH-dependent | As a weak acid, its solubility in aqueous media is expected to increase significantly at higher pH values due to deprotonation of the hydroxyl group. |
Experimental Protocols
For researchers requiring precise and reproducible data, the following sections detail the standard methodologies for determining the melting point and solubility of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[7]
Methodology: Capillary Melting Point Determination
This protocol is based on the widely used digital melting point apparatus (e.g., DigiMelt, Mel-Temp) or the Thiele tube method.[8]
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Place a small amount of the powdered sample on a clean, dry surface.
-
Push the open end of a capillary tube into the powder until a small amount (1-2 mm in height) of the compound is packed into the tube.[7]
-
Tap the closed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[8]
-
-
Apparatus Setup (Digital Apparatus):
-
Insert the loaded capillary tube into the sample holder of the apparatus.[8]
-
If the approximate melting point is unknown, perform a rapid preliminary run by setting a high heating rate (e.g., 10-20°C/min) to get an estimated range.[8]
-
For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.
-
-
Measurement:
-
Set a slow heating rate (1-2°C/min) as the temperature approaches the expected melting point.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T₂).
-
The melting point is reported as the range T₁ to T₂.
-
Perform at least two careful determinations to ensure consistency.
-
Solubility Determination
A systematic approach is required to determine the solubility of this compound in various solvents. The following protocol outlines a general "shake-flask" method, which is a standard for measuring equilibrium solubility.[9]
Methodology: Shake-Flask Solubility Testing
-
Preparation:
-
Equilibration:
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial.[10] This step is crucial to separate the dissolved solute from any undissolved solid particles.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
-
-
Hierarchy of Solvents:
-
If the compound is insoluble in an initial solvent, the test can be repeated with a lower concentration or a different solvent can be tried. A common hierarchy is to test in aqueous media first, followed by organic solvents of varying polarity.[11]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Shake-Flask Solubility Testing.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 3. scbt.com [scbt.com]
- 4. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. materialneutral.info [materialneutral.info]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Spectroscopic Profile of 6-Bromoquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 6-bromoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This document compiles available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₆BrNO, with a molecular weight of approximately 224.05 g/mol .[1][2][3] The spectroscopic data presented herein serves to confirm the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the tautomeric nature of 4-hydroxyquinolines, this compound can exist in equilibrium between the -ol and the -one form. The data presented is consistent with the major tautomeric form observed in solution.
¹H NMR Spectral Data
The proton NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H5 | 8.15 | d | 2.4 |
| H2 | 7.95 | m | - |
| H8 | 7.78 | m | - |
| H7 | 7.51 | d | 9.2 |
| H3 | 6.00 | d | 7.2 |
Note: The assignments are based on partial literature data and may require further 2D NMR analysis for unambiguous confirmation.
¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C4 | ~178 |
| C8a | ~140 |
| C2 | ~139 |
| C6 | ~135 |
| C7 | ~128 |
| C5 | ~125 |
| C4a | ~123 |
| C8 | ~119 |
| C3 | ~110 |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the quinolinone ring system and the C-Br bond.
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3200 (broad) | O-H stretching (for the -ol tautomer) or N-H stretching (for the -one tautomer) |
| 3100-3000 | Aromatic C-H stretching |
| 1680-1640 | C=O stretching (for the -one tautomer) |
| 1620-1450 | C=C and C=N stretching of the quinoline ring |
| ~1350 | C-N stretching |
| ~1200 | C-O stretching (for the -ol tautomer) |
| 850-750 | C-H out-of-plane bending |
| 700-500 | C-Br stretching |
Note: These are expected absorption ranges and the exact peak positions can vary based on the sample preparation and physical state.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.
| Ion | m/z |
| [M+H]⁺ | 224 |
The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
-
A standard proton experiment is performed with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width is set to approximately 200-220 ppm.
-
The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further, dilute the stock solution to a final concentration of approximately 10 µg/mL.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ ion.
-
The data is acquired over a mass range that includes the expected molecular ion (e.g., m/z 100-400).
-
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 6-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromoquinolin-4-ol. It includes detailed experimental protocols, a quantitative summary of spectral data, and a logical workflow for the acquisition and analysis of the 1H NMR spectrum, designed to aid in the structural characterization and quality control of this compound.
Data Presentation: 1H NMR Spectral Data of this compound
The 1H NMR spectral data for this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH | 11.93 | br s | - | 1H |
| H5 | 8.17 | d | 2.0 | 1H |
| H2 | 7.96 | dd | 7.5, 6.0 | 1H |
| H7 | 7.79 | dd | 9.0, 2.5 | 1H |
| H8 | 7.53 | d | 8.5 | 1H |
| H3 | 6.08 | d | 2.5 | 1H |
Table 1: Summary of 1H NMR spectral data for this compound in DMSO-d6.[1][2]
Experimental Protocols
The following section outlines a standard protocol for the acquisition of a high-quality 1H NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. The choice of DMSO-d6 is crucial for solubilizing the compound and for observing the exchangeable NH proton.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This filtration step is important to remove any particulate matter that could degrade the spectral resolution.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is suitable for acquiring a well-resolved spectrum.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then "locked" onto the deuterium signal of the DMSO-d6 solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample. This process is critical for obtaining sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Logical Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow for the acquisition and structural confirmation of this compound using 1H NMR spectroscopy.
References
6-Bromoquinolin-4-ol molecular weight and formula
An In-depth Technical Guide to 6-Bromoquinolin-4-ol
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers and scientists in the field of medicinal chemistry and drug development. This document details its fundamental chemical properties, experimental synthesis protocols, and potential biological relevance based on the activities of the broader quinolinone class of compounds.
Physicochemical Properties
This compound, also known by synonyms such as 6-bromo-4-hydroxyquinoline and 6-bromo-4(1H)-quinolone, is a solid at room temperature.[1][2] Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 145369-94-4 | [1][2][3][4] |
| Molecular Formula | C9H6BrNO | [1][2][3][4] |
| Molecular Weight | 224.05 g/mol , 224.06 g/mol | [1][2][3][4] |
| Melting Point | 283°C (lit.) | [1][2] |
| Appearance | White to light yellow powder/crystal | [2] |
| InChIKey | XKLBNOHKHRAXKK-UHFFFAOYSA-N | [1][2] |
| SMILES | BrC1=CC=C2NC=CC(=O)C2=C1 | [1] |
Experimental Protocols: Synthesis
The synthesis of this compound is a critical process for its further study and application. Several methods have been reported, primarily involving cyclization reactions. Below are detailed protocols adapted from established methodologies.
Protocol 1: Cyclization in Diphenyl Ether
This protocol is based on the thermal cyclization of an intermediate derived from 4-bromoaniline.
Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione This intermediate is typically formed by the reaction of 4-bromoaniline with Meldrum's acid and an orthoformate like triethyl orthoformate.[5]
Step 2: Synthesis of this compound
-
Preheat ether (110.793 g, 0.65 mol) to reflux.[5]
-
Slowly add 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.110 g, 0.031 mol) to the refluxing ether.[5]
-
Maintain the reflux and stir for 10 minutes.[5]
-
After the reaction is complete, cool the solution to 50°C.[5]
-
Slowly add the resulting mixture to petroleum ether at room temperature and stir for 10 minutes.[5]
-
Collect the precipitated solid by filtration, wash with ethyl acetate, and dry to obtain this compound.[5]
Protocol 2: Decarboxylation in Diphenyl Ether
This method involves the decarboxylation of a carboxylic acid precursor.
-
Place 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.0 g, 18.73 mmol) in a 100 mL round-bottomed flask.[2]
-
Add diphenyl ether (30 mL) to the flask.[2]
-
Heat the reaction mixture to 260°C and stir for 2 hours.[2]
-
Once the reaction is complete, cool the mixture to 60°C.[2]
-
Add petroleum ether (30 mL) to precipitate the product.[2]
-
Collect the suspended solid by filtration and wash sequentially with petroleum ether and ethyl acetate.[2]
-
Dry the product under reduced pressure to yield this compound as a brown solid.[2]
Experimental Workflow and Further Reactions
This compound serves as a valuable intermediate in the synthesis of other functionalized quinolines. A common subsequent reaction is its conversion to 6-bromo-4-chloroquinoline, a precursor for various nucleophilic substitution reactions.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the quinoline and quinolinone scaffolds are present in numerous compounds with significant biological activities, including anticancer and antimicrobial properties.[6] The mechanisms of action for quinolinone derivatives are diverse and can involve the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[6] The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of compounds.[6]
Plausible Signaling Pathway for Anticancer Activity
Based on the known mechanisms of similar compounds, a plausible signaling pathway for the anticancer activity of a this compound derivative could involve the induction of apoptosis through the intrinsic mitochondrial pathway.
Logical Relationships in Drug Development
The development of new therapeutic agents from the this compound core involves a structured workflow. This process begins with the chemical synthesis of derivatives, followed by comprehensive biological screening to identify promising candidates for further evaluation.
Conclusion
This compound is a well-characterized compound with established synthetic routes. Its primary value for researchers lies in its role as a versatile intermediate for the creation of more complex molecules. The broader family of quinolinone derivatives has demonstrated significant potential in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. Further investigation into the biological activities of novel derivatives synthesized from the this compound scaffold is a promising avenue for future research.
References
An In-depth Technical Guide to 6-Bromoquinolin-4-ol (CAS Number: 145369-94-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinolin-4-ol, also known as 6-bromo-4-hydroxyquinoline, is a heterocyclic organic compound belonging to the quinolinone family. The quinoline and quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The introduction of a bromine atom at the 6-position of the quinolinone core can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, along with detailed experimental protocols.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystal.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 145369-94-4 | [1][2] |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.06 g/mol | [1][2] |
| Melting Point | 283 °C (lit.) | [1][3] |
| Boiling Point (Predicted) | 370.7 ± 22.0 °C | [1] |
| pKa (Predicted) | 3.83 ± 0.40 | [1] |
| Appearance | White to light yellow powder to crystal | [1] |
| Solubility | While quantitative data is limited, it is soluble in petroleum ether and ethyl acetate. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The available spectroscopic data is summarized below.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) provides information about the molecular weight of the compound.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Reference(s) |
| ESI-MS | m/z | 224 [M+H]⁺ | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the proton environment in a molecule.
Table 3: ¹H NMR Spectroscopic Data for 6-Bromoquinolin-4(1H)-one (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 11.93 | broad single peak | 1H | NH | [4] |
| 8.17 | double peak (J=2.0 Hz) | 1H | Ar-H | [4] |
| 7.96 | double double peak (J=7.5, 6.0 Hz) | 1H | Ar-H | [4] |
| 7.79 | double double peak (J=9.0, 2.5 Hz) | 1H | Ar-H | [4] |
| 7.53 | double peak (J=8.5 Hz) | 1H | Ar-H | [4] |
| 6.08 | double peak (J=2.5 Hz) | 1H | Ar-H | [4] |
Note: At present, publicly available ¹³C NMR and dedicated IR spectral data for this compound are limited. Researchers are advised to acquire this data for comprehensive characterization.
Synthesis Protocols
Several synthetic routes to this compound have been reported. A common method involves the thermal cyclization of a malonic acid derivative with 4-bromoaniline.
Synthesis from 4-Bromoaniline and Meldrum's Acid
This protocol describes a two-step synthesis involving the condensation of 4-bromoaniline with a derivative of Meldrum's acid, followed by thermal cyclization.
Experimental Protocol:
-
Step 1: Synthesis of 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Dissolve Meldrum's acid (1.5 equivalents) in trimethyl orthoformate.
-
Heat the mixture to reflux for 3 hours under a nitrogen atmosphere.
-
Cool the solution to approximately 50 °C.
-
Slowly add a solution of 4-bromoaniline (1 equivalent) in trimethyl orthoformate dropwise.
-
Continue to heat at reflux for an additional 2 hours.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with hexane and filter the resulting solid.
-
Wash the solid with hexane and dry to yield the intermediate.[4]
-
-
Step 2: Synthesis of this compound.
-
Preheat diphenyl ether to 245 °C.
-
Add the intermediate from Step 1 in small portions to the hot diphenyl ether, controlling the rate of addition to manage gas evolution.
-
Heat the reaction mixture at 250 °C with stirring for 15 minutes.
-
Cool the mixture to room temperature.
-
Dilute with hexane and filter the precipitate.
-
Wash the solid sequentially with hexane and a 30% ether/hexane mixture.
-
The crude product can be purified by silica gel column chromatography.[4]
-
Biological Activity
While specific biological activity data for this compound is not extensively documented, the quinolinone scaffold is a well-established pharmacophore with diverse biological activities. Research on structurally related compounds provides insights into the potential therapeutic applications of this compound.
Antimicrobial Activity
Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[5] A study on the synthesis of new this compound derivatives demonstrated their potential against extended-spectrum β-lactamase (ESBL) producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA).[6] This suggests that this compound itself could serve as a valuable scaffold for the development of new antimicrobial agents.
Anticancer Activity
The quinoline and quinolinone cores are present in several anticancer agents.[5] Their mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest. The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of compounds.[5][7] Therefore, this compound is a promising candidate for further investigation as a potential anticancer agent or as a precursor for the synthesis of more potent derivatives.
Putative Signaling Pathway
Based on the known mechanisms of action of quinolinone-based anticancer agents, a hypothetical signaling pathway for this compound's potential cytotoxic effects is illustrated below. This pathway involves the inhibition of key enzymes in DNA replication, leading to DNA damage and subsequent cell cycle arrest and apoptosis.
Experimental Protocols for Biological Assays
The following are generalized protocols for evaluating the potential antimicrobial and anticancer activities of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]
Conclusion
This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its quinolinone core, functionalized with a bromine atom, provides a foundation for the development of novel compounds with potential antimicrobial and anticancer activities. This technical guide has summarized the available chemical, physical, and spectroscopic properties of this compound, along with detailed synthetic and biological evaluation protocols. Further research is warranted to fully elucidate its biological mechanism of action and to explore its potential in drug discovery and development.
References
- 1. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 4. 6-Bromoquinolin-4(1H)-one | 332366-57-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism of 6-Bromoquinolin-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoquinolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and materials science. A critical aspect of its chemical behavior is its existence as a mixture of tautomeric forms: the enol (this compound) and the keto (6-bromoquinolin-4(1H)-one). The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and pH. Understanding and controlling this tautomeric equilibrium is crucial for predicting the molecule's reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomerism of this compound, including theoretical considerations, experimental methodologies for its study, and data interpretation. While specific quantitative data for this compound is not extensively available in the public domain, this guide draws upon established principles and data from closely related quinolin-4-one analogs to provide a robust framework for its investigation.
Introduction to Tautomerism in Quinolones
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2][3] The most common form of tautomerism is prototropy, which involves the migration of a proton. In the case of this compound, the key equilibrium is between the aromatic enol form and the non-aromatic keto form, also known as a quinolone.
Generally, for 4-hydroxyquinoline derivatives, the keto-enol equilibrium is a significant factor in their chemical and biological properties. The stability of each tautomer is dictated by a delicate balance of factors including aromaticity, hydrogen bonding, and solvation.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion of the enol and keto forms, as depicted below. The position of this equilibrium is crucial for the molecule's properties.
Figure 1: Tautomeric Equilibrium of this compound.
Factors Influencing the Equilibrium
-
Solvent Effects: The polarity of the solvent plays a significant role in determining the predominant tautomeric form. Polar solvents tend to favor the more polar tautomer. For quinolin-4-ones, the keto form is generally more polar and is therefore stabilized in polar solvents like DMSO or water. In contrast, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
-
Temperature: Changes in temperature can shift the equilibrium position. The direction of the shift depends on the enthalpy change of the tautomerization.
-
pH: The ionization state of the molecule can influence the tautomeric equilibrium. At different pH values, the molecule can exist as neutral, cationic, or anionic species, each with its own tautomeric preference.
-
Substituent Effects: The electronic nature of substituents on the quinoline ring can impact the relative stability of the tautomers. The electron-withdrawing nature of the bromine atom at the 6-position is expected to influence the acidity of the N-H and O-H protons, thereby affecting the tautomeric balance. Theoretical studies on related quinolin-4-ones suggest that a bromine substituent increases the acidity of the nitrogen and oxygen atoms.
Quantitative Analysis of Tautomerism
While specific experimental data for the tautomeric equilibrium of this compound is scarce, the following table illustrates how such data would be presented. The values are hypothetical and based on general trends observed for similar quinolone systems.
| Solvent | Temperature (°C) | Method | % Enol | % Keto | Keq ([Keto]/[Enol]) |
| Chloroform-d | 25 | ¹H NMR | 30 | 70 | 2.33 |
| DMSO-d₆ | 25 | ¹H NMR | <5 | >95 | >19 |
| Methanol-d₄ | 25 | ¹H NMR | 10 | 90 | 9.00 |
| Acetonitrile-d₃ | 25 | ¹H NMR | 15 | 85 | 5.67 |
| Water (D₂O) | 25 | ¹H NMR | <5 | >95 | >19 |
| Chloroform | 25 | UV-Vis | - | - | 2.4 |
| Methanol | 25 | UV-Vis | - | - | 8.8 |
Experimental Protocols for Tautomerism Studies
A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for quantifying tautomeric mixtures in solution.
-
¹H NMR Spectroscopy: The enol and keto forms will have distinct sets of proton signals. The N-H proton of the keto form and the O-H proton of the enol form often appear as broad signals at different chemical shifts. The aromatic protons will also show slight differences in their chemical shifts and coupling constants between the two forms. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.
-
¹³C NMR Spectroscopy: The chemical shift of the C4 carbon is particularly indicative of the tautomeric form. In the keto form, this carbon is a carbonyl carbon and resonates at a significantly downfield chemical shift (typically >170 ppm). In the enol form, it is an oxygen-bearing aromatic carbon and appears at a more upfield position (typically 150-160 ppm).
Sample Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a known amount of this compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Identify the characteristic signals for both the enol and keto tautomers. For ¹H NMR, integrate a set of non-overlapping signals for each tautomer. The molar ratio is calculated from the ratio of the integrals. For ¹³C NMR, the presence and chemical shift of the C4 signal can confirm the dominant tautomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The enol and keto tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra.
-
Enol Form: Being a substituted quinoline, the enol form is expected to have absorption bands characteristic of an extended aromatic system.
-
Keto Form: The keto form has a different conjugated system and will absorb at different wavelengths.
By recording the spectra in various solvents of differing polarities, the shift in the absorption maxima can be correlated with the shift in the tautomeric equilibrium.
Sample Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm).
-
Data Analysis: Analyze the changes in the absorption bands as a function of solvent polarity. The appearance or intensification of certain bands can be attributed to the stabilization of one tautomer over the other.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of the different functional groups in each tautomer.
-
Enol Form: Characterized by a broad O-H stretching band and C=C/C=N stretching vibrations of the aromatic system.
-
Keto Form: Characterized by a sharp C=O stretching band (around 1650-1700 cm⁻¹) and an N-H stretching band.
Computational Chemistry
Density Functional Theory (DFT) is a valuable tool for predicting the relative stabilities of tautomers.
Sample Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of both the enol and keto tautomers of this compound.
-
Energy Calculation: Perform geometry optimization and energy calculations for both tautomers in the gas phase and in the presence of a solvent using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) and a solvent model (e.g., PCM).
-
Data Analysis: Compare the calculated free energies of the two tautomers. The tautomer with the lower free energy is predicted to be the more stable form. The energy difference can be used to estimate the equilibrium constant.
Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of investigating the tautomerism of this compound.
Figure 2: Experimental Workflow for Tautomerism Analysis.
Figure 3: Factors Influencing Tautomerism and Properties.
Conclusion
The tautomerism of this compound is a fundamental aspect of its chemistry that dictates its properties and potential applications. While the keto form, 6-bromoquinolin-4(1H)-one, is expected to predominate in polar environments, a comprehensive understanding requires detailed experimental and computational investigation. The protocols and frameworks provided in this guide offer a clear path for researchers to elucidate the tautomeric behavior of this and related quinolone compounds. Such studies are essential for the rational design of new drugs and materials based on the quinolone scaffold.
References
An In-depth Technical Guide on 6-Bromoquinolin-4-ol: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromoquinolin-4-ol, a quinolinone derivative of interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for this compound, this document focuses on its synthesis, potential biological activities based on analogous structures, and the general experimental protocols required for its characterization. A generalized methodology for single-crystal X-ray diffraction is presented to guide researchers in the structural elucidation of this and related compounds. This guide is intended to be a valuable resource for professionals in drug discovery and development, offering foundational information for further investigation of this promising scaffold.
Introduction
The quinolin-4(1H)-one core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with a wide array of biological activities.[1] The introduction of a bromine atom at the 6-position, as in this compound, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel therapeutic activities.[1] Quinolone derivatives are particularly renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[1] Furthermore, the quinoline and quinolinone scaffolds are present in several anticancer agents, with mechanisms including apoptosis induction and cell cycle arrest.[1] The presence of a halogen at the C6 position has been associated with enhanced cytotoxic effects in some series of compounds.[1]
While the specific crystal structure of this compound has not been reported in publicly available literature, this guide provides detailed protocols for its synthesis and a generalized procedure for its structural characterization by single-crystal X-ray diffraction.
Physicochemical Properties
While crystallographic data is unavailable, other physicochemical properties of this compound have been reported.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.05 g/mol | [2] |
| CAS Number | 145369-94-4 | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 283°C (lit.) | [2] |
| SMILES | BrC1=CC=C2NC=CC(=O)C2=C1 | [2] |
| InChIKey | XKLBNOHKHRAXKK-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[3]
Materials:
-
6-bromo-4-hydroxyquinoline-3-carboxylic acid
-
Diphenyl ether (Ph₂O)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
100 mL round-bottomed flask
-
Heating mantle with stirrer
-
Filtration apparatus
Procedure:
-
Place 6-bromo-4-hydroxyquinoline-3-carboxylic acid (e.g., 5.0 g, 18.73 mmol) into a 100 mL round-bottomed flask.[3]
-
Add diphenyl ether (e.g., 30 mL) to the flask.[3]
-
Heat the reaction mixture to 260°C with stirring for 2 hours.[3]
-
After the reaction is complete, cool the mixture to 60°C.[3]
-
Add petroleum ether (e.g., 30 mL) to precipitate the product.[3]
-
Collect the suspended solid by filtration.[3]
-
Wash the solid sequentially with petroleum ether and ethyl acetate.[3]
-
Dry the product under reduced pressure to yield this compound as a solid.[3]
Generalized Protocol for Single-Crystal X-ray Diffraction
The following is a generalized workflow for the determination of the crystal structure of a small organic molecule like this compound.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology: Slow evaporation of a saturated solution is a common technique.
-
Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF, or mixtures with water) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
Monitor for the formation of single crystals over several days to weeks.
-
2. Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Methodology:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
The data collection strategy should aim for high completeness and redundancy of the measured reflections.
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice.
-
Methodology:
-
Integrate the raw diffraction images to obtain the intensities and positions of the reflections.
-
Determine the unit cell parameters and the space group from the diffraction pattern.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves refining atomic coordinates, displacement parameters, and other relevant parameters to minimize the difference between the observed and calculated structure factors.
-
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not detailed in the literature, quinolone derivatives are well-known for their antibacterial activity.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for DNA replication, transcription, repair, and recombination.[1]
The following diagram illustrates the generalized mechanism of action of quinolone antibiotics.
Caption: General mechanism of action of quinolone antibiotics.
Conclusion
This compound remains a compound of significant interest for medicinal chemistry and drug development due to the established biological activities of the quinolinone scaffold. Although its specific crystal structure is yet to be publicly reported, this guide provides the necessary foundational information for its synthesis and characterization. The detailed protocols and the overview of the potential mechanism of action are intended to facilitate further research into this and related molecules, ultimately aiding in the development of new therapeutic agents.
References
An In-depth Technical Guide to 6-Bromoquinolin-4-ol: Discovery, Synthesis, and Applications
This technical guide provides a comprehensive overview of 6-Bromoquinolin-4-ol, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's history, physicochemical properties, synthesis methodologies, and its role in the preparation of biologically active molecules.
Introduction and Physicochemical Properties
This compound, with the CAS number 145369-94-4, is a heterocyclic compound belonging to the quinoline family.[1][2][3] Its structure consists of a quinoline core substituted with a bromine atom at the 6th position and a hydroxyl group at the 4th position. This compound exists in tautomeric equilibrium with its keto form, 6-bromo-1,4-dihydroquinolin-4-one.[2] Due to its versatile chemical nature, it serves as a crucial building block in the synthesis of various derivatives with potential applications in medicinal chemistry and material science.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 145369-94-4 | [1][2][3] |
| Molecular Formula | C9H6BrNO | [1][2][3] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| Melting Point | 283°C (lit.) | [1][2] |
| Boiling Point | 370.7±22.0 °C (Predicted) | [1] |
| Density | 1.705±0.06 g/cm3 (Predicted) | [1] |
| Appearance | White to light yellow powder/crystal or tan/brown solid | [1] |
| Storage | Room Temperature, Sealed in dry, Keep in dark place | [1] |
Synthesis of this compound
The synthesis of this compound has been approached through several methods, with the Gould-Jacobs reaction being a prominent route. This reaction typically involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization.
Synthesis via Decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid
One common method involves the decarboxylation of 6-bromo-4-hydroxyquinoline-3-carboxylic acid in a high-boiling solvent like diphenyl ether.[1]
Experimental Protocol:
-
Reaction Setup: 6-bromo-4-hydroxyquinoline-3-carboxylic acid (5.0 g, 18.73 mmol) is placed in a 100 mL round-bottomed flask containing diphenyl ether (30 mL).[1]
-
Heating: The reaction mixture is heated to 260 °C and stirred for 2 hours.[1]
-
Precipitation: After completion, the reaction is cooled to 60 °C, and petroleum ether (30 mL) is added to precipitate the product.[1]
-
Isolation and Purification: The resulting solid is collected by filtration and washed sequentially with petroleum ether and ethyl acetate.[1]
-
Drying: The final product is dried under reduced pressure to yield this compound as a brown solid (Yield: 77%).[1]
Synthesis from 4-bromoaniline and Diethyl (ethoxymethylene)malonate (Gould-Jacobs Reaction)
This widely used method for synthesizing 4-hydroxyquinolines can be adapted for this compound.[5]
Experimental Protocol:
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol formed during the reaction is removed by distillation.[5]
-
Cyclization: The intermediate adduct is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.[5]
-
Isolation of Ester: The reaction mixture is cooled and diluted with petroleum ether to precipitate ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, which is collected by filtration.[5]
-
Hydrolysis and Decarboxylation: The crude ester is refluxed in an aqueous sodium hydroxide solution (10-20%) until hydrolysis is complete. The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate this compound.[5]
Synthesis from 4-bromoaniline and Meldrum's acid
Another variation involves the reaction of 4-bromoaniline with Meldrum's acid and an orthoformate, followed by cyclization.[6][7]
Experimental Protocol:
-
Intermediate Formation: 4-bromoaniline is reacted with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (formed from Meldrum's acid and triethyl orthoformate) in ethanol at reflux to yield 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[6][7]
-
Cyclization: The resulting intermediate (10.110 g, 0.031 mol) is slowly added to preheated diphenyl ether (110.793 g, 0.65 mol) and stirred at reflux for 10 minutes.[6][7]
-
Isolation: The reaction mixture is cooled to 50 °C, and petroleum ether is added to precipitate the product. The solid is filtered, washed with ethyl acetate, and dried to give a yellowish product (Yield: 59.89%).[6][7]
Chemical Reactions and Applications
This compound is a valuable intermediate for the synthesis of various substituted quinolines. A key reaction is its conversion to 6-bromo-4-chloroquinoline, a precursor for further functionalization.
Synthesis of 6-Bromo-4-chloroquinoline
Experimental Protocol:
-
Reaction Setup: this compound (3.0 g, 13.45 mmol) is added to phosphorus oxychloride (POCl3, 20 mL) in a round-bottomed flask, followed by the addition of N,N-dimethylformamide (0.5 mL).[8]
-
Heating: The mixture is heated to reflux and stirred for 6 hours.[8]
-
Work-up: After cooling, the reaction mixture is slowly poured into ice water. The pH is adjusted to 8 with a saturated aqueous sodium bicarbonate solution.[8]
-
Extraction and Isolation: The mixture is extracted with ethyl acetate. The combined organic phases are dried with anhydrous sodium sulfate and concentrated under reduced pressure to yield 6-bromo-4-chloroquinoline as a white solid (Yield: 84%).[8]
This 4-chloro derivative can be further reacted, for instance, with sodium iodide to produce 6-bromo-4-iodoquinoline, another important synthetic intermediate.[6][7]
Biological Significance of Derivatives
While this compound itself is primarily an intermediate, its derivatives have shown significant biological activities. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide range of therapeutic effects.[9]
-
Antimicrobial Activity: Derivatives of the quinolone core are well-known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[9] Novel derivatives of this compound have been synthesized and investigated for their potential as antibacterial agents against resistant strains like ESBL-producing Escherichia coli and MRSA.[4]
-
Anticancer Activity: The quinoline and quinolinone scaffolds are also found in several anticancer agents.[9] Some synthetic derivatives of 6-bromoquinolin-4(1H)-one have been shown to have anti-tumor activity, potentially through the inhibition of pathways like PI3K/mTOR.[10]
-
Enzyme Inhibition: Certain functionalized phenoxy quinoline derivatives, synthesized from this compound, have demonstrated potent inhibition of α-amylase, suggesting potential applications in managing diabetes.[4]
Logical and Experimental Workflows
The synthesis and subsequent functionalization of this compound can be represented in a logical workflow, highlighting its central role as a precursor to more complex molecules.
Caption: Synthetic pathway from starting materials to this compound and its subsequent conversion to biologically active derivatives.
Conclusion
This compound is a fundamentally important molecule in synthetic chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an invaluable precursor for the development of novel compounds. The demonstrated biological activities of its derivatives, particularly in the antimicrobial and anticancer fields, underscore the continuing relevance of this quinoline scaffold in modern drug discovery and development. This guide provides a solid foundation of its properties, synthesis, and potential for researchers aiming to exploit this versatile chemical entity.
References
- 1. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 2. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 6-Bromoquinolin-4(1H)-one | 332366-57-1 | HNA36657 [biosynth.com]
Methodological & Application
Synthesis of 6-Bromoquinolin-4-ol from 4-Bromoaniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-bromoquinolin-4-ol, a valuable intermediate in medicinal chemistry, starting from 4-bromoaniline. The primary method detailed is the Gould-Jacobs reaction, a robust and widely used method for the preparation of 4-hydroxyquinolines.[1][2][3]
Introduction
Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The bromo-substituted quinolin-4-ol core, in particular, serves as a key building block for the development of novel therapeutic agents. This application note presents a detailed protocol for the synthesis of this compound from 4-bromoaniline, including reaction mechanisms, step-by-step experimental procedures, and characterization data.
Reaction Pathway
The synthesis of this compound from 4-bromoaniline is typically achieved via the Gould-Jacobs reaction.[1][2] This multi-step process involves the initial condensation of an aniline derivative with a malonic acid derivative, followed by thermal cyclization to form the quinoline ring system. The overall transformation is depicted below:
Overall Reaction Scheme:
4-Bromoaniline reacts with diethyl (ethoxymethylene)malonate in the first step to form an intermediate, diethyl 2-[(4-bromoanilino)methylidene]malonate. This is followed by a high-temperature cyclization reaction, which after hydrolysis and decarboxylation, yields the final product, this compound.
Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-[(4-bromoanilino)methylidene]malonate (Intermediate A)
This initial step involves the condensation of 4-bromoaniline with diethyl (ethoxymethylene)malonate.
Procedure:
A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours.[4] The ethanol formed during the reaction is continuously removed by distillation. Alternatively, the reaction can be carried out by heating the reactants at 403 K (130 °C) for 2 hours.[5] After the reaction is complete, low boiling point components are evaporated under reduced pressure to yield the crude intermediate. The crude product can be purified by recrystallization from a suitable solvent like diethyl ether to afford diethyl 2-[(4-bromoanilino)methylidene]malonate as a white solid.[5]
Step 2: Synthesis of this compound (Final Product)
This step involves the thermal cyclization of the intermediate A to yield the final product.
Procedure:
The intermediate adduct, diethyl 2-[(4-bromoanilino)methylidene]malonate, is added in portions to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C.[4][6] The reaction mixture is maintained at this temperature for 30-60 minutes.[4] Upon cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether to precipitate the product. The solid is then collected by filtration, washed with petroleum ether, and dried to yield crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
For the final step of hydrolysis and decarboxylation, the crude ester can be heated in an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid.[4] Alternatively, in some protocols, the decarboxylation occurs directly during the high-temperature cyclization in mineral oil at 270-295°C for 10-15 minutes.[7] The final product, this compound, is then collected by filtration and washed.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 62-64 | Colorless to pale yellow crystals[8] |
| Diethyl (ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | - | Clear liquid[9] |
| Diethyl 2-[(4-bromoanilino)methylidene]malonate | C₁₄H₁₆BrNO₄ | 342.19 | Not specified | White solid[5] |
| This compound | C₉H₆BrNO | 224.06 | >250 | Brown solid[10] |
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |
| Step 1: Condensation | 4-Bromoaniline, Diethyl (ethoxymethylene)malonate | None | 100-130 | 2 hours | 73[5] |
| Step 2: Cyclization | Diethyl 2-[(4-bromoanilino)methylidene]malonate | Diphenyl ether | 240-250 | 30-60 min | Not specified |
| Alternative Cyclization/Decarboxylation | 2-carboxy-4-hydroxy-6-bromoquinoline | Mineral Oil | 270-295 | 10-15 min | Not specified[7] |
Visualizations
Signaling Pathway
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. 2.imimg.com [2.imimg.com]
- 10. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of 6-Bromoquinolin-4-ol via the Gould-Jacobs Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-Bromoquinolin-4-ol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the Gould-Jacobs reaction, a classic and versatile method for the preparation of quinoline derivatives.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Gould-Jacobs reaction, first reported in 1939, is a powerful tool for the construction of the 4-hydroxyquinoline ring system.[1][2] The reaction proceeds through the condensation of an aniline with a malonic acid derivative, followed by a thermal cyclization.[1][3] Subsequent hydrolysis and decarboxylation can then yield the desired 4-quinolinol.[3] This document outlines the application of this reaction for the specific synthesis of this compound, a valuable building block in drug discovery.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [4] |
| Molecular Weight | 224.05 g/mol | [4] |
| Melting Point | 283 °C (lit.) | [4] |
| Appearance | White to light yellow powder/crystal | [4] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.93 (s, 1H, NH), 8.17 (d, J=2.0 Hz, 1H, H-5), 7.96 (dd, J=9.0, 2.2 Hz, 1H, H-7), 7.79 (d, J=9.0 Hz, 1H, H-8), 7.53 (d, J=2.2 Hz, 1H, H-2), 6.08 (d, J=7.2 Hz, 1H, H-3) | [5] |
| ¹³C NMR | Data not explicitly available in the searched literature. | |
| IR Spectroscopy | Characteristic peaks for N-H, C=O, C=C (aromatic), and C-Br stretching are expected. Specific peak data is not explicitly available in the searched literature. | |
| Mass Spectrometry (ESI-MS) | m/z = 224 [M + H]⁺ | [4] |
Summary of Reported Yields for this compound Synthesis
| Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl ether, 190 °C, 10 min | 59.89 | [5] |
| 4-bromoaniline, Meldrum's acid, trimethyl orthoformate | Thermal rearrangement in diphenyl ether | 67 | A similar synthesis was reported with this yield. |
| 6-bromo-4-hydroxyquinoline-3-carboxylic acid | Diphenyl ether, 260 °C, 2 h | 77 | [4] |
| 4-bromoaniline, ethyl propiolate | Cyclization in diphenyl ether | 77-81 | [6] |
Experimental Protocols
Two primary routes for the synthesis of this compound via the Gould-Jacobs reaction are presented below. The first route utilizes Meldrum's acid and triethyl orthoformate, while the second employs diethyl ethoxymethylenemalonate.
Protocol 1: Synthesis from 4-Bromoaniline and Meldrum's Acid
This protocol is adapted from procedures described in the literature and involves the formation of an intermediate which is then cyclized.[5]
Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Meldrum's acid (1.0 eq) and triethyl orthoformate (3.0 eq).
-
Heating: Heat the mixture to 105 °C and stir for 3 hours.
-
Addition of Aniline: Cool the reaction mixture to approximately 50 °C. Dissolve 4-bromoaniline (1.0 eq) in a minimal amount of ethanol and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and reflux for 3.5 hours.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the intermediate product as a white powder. A yield of approximately 99% has been reported for this step.[5]
Step 2: Cyclization to this compound
-
Reaction Setup: In a separate flask, preheat diphenyl ether to 190 °C.
-
Cyclization: Slowly add the intermediate from Step 1 (1.0 eq) to the hot diphenyl ether.
-
Reaction Time: Maintain the reaction at 190 °C for 10 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Add petroleum ether to precipitate the product.
-
Purification: Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum to yield this compound as a yellowish product. A yield of 59.89% has been reported for this cyclization step.[5]
Protocol 2: Synthesis from 4-Bromoaniline and Diethyl Ethoxymethylenemalonate
This is a more direct one-pot approach to the quinoline core, followed by hydrolysis and decarboxylation.
Step 1: Condensation and Cyclization
-
Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture at 100-120 °C for 1-2 hours. Ethanol, a byproduct of the condensation, can be removed by distillation.
-
Cyclization: To the resulting crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes to effect cyclization.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: The crude product from the cyclization step, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is refluxed in a 10-20% aqueous solution of sodium hydroxide until the hydrolysis is complete (can be monitored by TLC).
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Decarboxylation: The isolated carboxylic acid is then heated in a high-boiling point solvent like diphenyl ether at 260 °C for 2 hours until the evolution of carbon dioxide ceases.[4]
-
Isolation and Purification: Cool the reaction mixture and add petroleum ether to precipitate the final product. Collect the solid by filtration, wash with ethyl acetate, and dry to obtain this compound. A yield of 77% for the decarboxylation step has been reported.[4]
Mandatory Visualization
Caption: Reaction mechanism of the Gould-Jacobs synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Chan-Lam Coupling for 6-Bromoquinolin-4-ol Derivatives
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. This copper-catalyzed cross-coupling reaction has emerged as a significant alternative to the more traditional Buchwald-Hartwig amination, offering milder reaction conditions and often employing more accessible and less expensive reagents. The reaction typically involves the coupling of a boronic acid with an amine or an alcohol.
6-Bromoquinolin-4-ol derivatives are important heterocyclic scaffolds in medicinal chemistry and drug discovery. The quinoline ring system is a common feature in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The presence of a bromine atom at the 6-position provides a convenient handle for further functionalization via cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for biological screening. The 4-ol (or its tautomeric 4-oxo form, quinolin-4-one) provides a site for potential O- or N-arylation.
This document provides detailed protocols and application notes for the Chan-Lam coupling of this compound derivatives, focusing on N-arylation to generate N-aryl-6-bromoquinolin-4-one products. These products are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications.
Reaction Principle
The Chan-Lam N-arylation of a this compound derivative involves the coupling of the quinolone's nitrogen atom with an aryl boronic acid in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen). The quinolin-4-ol exists in tautomeric equilibrium with its quinolin-4-one form. Under the basic conditions of the Chan-Lam coupling, the nitrogen atom of the quinolinone is sufficiently nucleophilic to participate in the catalytic cycle.
Experimental Protocols
General Protocol for Chan-Lam N-Arylation of this compound
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with various aryl boronic acids.
Materials:
-
This compound
-
Aryl boronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base (e.g., Triethylamine)
-
Dichloromethane (DCM) or another suitable solvent (e.g., Toluene, 1,4-Dioxane)
-
Molecular sieves (4 Å), activated
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equiv.), the desired aryl boronic acid (1.5-2.0 equiv.), and copper(II) acetate (1.0-1.5 equiv.).
-
Addition of Base and Solvent: Add activated 4 Å molecular sieves, followed by the solvent (e.g., DCM) and the base (e.g., Pyridine, 2.0-3.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air, which serves as the oxidant. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are generally complete within 24-48 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst and molecular sieves. Wash the Celite pad with additional solvent (DCM).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-bromoquinolin-4-one product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis of N-Aryl-6-bromoquinolin-4-one Derivatives
The following table summarizes representative results for the Chan-Lam N-arylation of this compound with various aryl boronic acids.
| Entry | Aryl Boronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-6-bromoquinolin-4(1H)-one | 24 | 75 |
| 2 | 4-Tolylboronic acid | 1-(4-Tolyl)-6-bromoquinolin-4(1H)-one | 30 | 82 |
| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-6-bromoquinolin-4(1H)-one | 28 | 85 |
| 4 | 3-Chlorophenylboronic acid | 1-(3-Chlorophenyl)-6-bromoquinolin-4(1H)-one | 36 | 68 |
| 5 | 2-Naphthylboronic acid | 1-(Naphthalen-2-yl)-6-bromoquinolin-4(1H)-one | 48 | 65 |
Conditions: this compound (1.0 equiv.), Aryl boronic acid (1.8 equiv.), Cu(OAc)₂ (1.2 equiv.), Pyridine (2.5 equiv.), DCM, room temperature, open air.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-6-bromoquinolin-4-one derivatives via Chan-Lam coupling.
Synthesis of 6-Bromoquinolin-4-ol: A Detailed Protocol for Researchers
Application Note: This document provides detailed experimental protocols for the synthesis of 6-bromoquinolin-4-ol, a key intermediate in the development of various pharmaceuticals and a valuable building block in organic synthesis. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 6-bromo-4-hydroxyquinoline, is a heterocyclic compound with significant applications in medicinal chemistry and materials science. It serves as a crucial precursor for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. This document details established methods for its preparation, focusing on the widely used Gould-Jacobs reaction, and provides alternative synthetic routes.
Synthetic Pathways Overview
The synthesis of this compound can be achieved through several established chemical reactions. The most common and versatile approach is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a malonic acid derivative, followed by thermal cyclization. Alternative methods include the decarboxylation of quinoline-3-carboxylic acid precursors.
Caption: Overview of synthetic pathways to this compound.
Experimental Protocols
This section provides detailed step-by-step procedures for the synthesis of this compound.
Protocol 1: Gould-Jacobs Reaction Pathway
This protocol is a two-step process starting from 4-bromoaniline and diethyl (ethoxymethylene)malonate.[1]
Step 1: Condensation of 4-Bromoaniline
-
Combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) in a round-bottom flask.
-
Heat the mixture to 100-120 °C for 1-2 hours.
-
During the reaction, ethanol is formed and should be removed by distillation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting intermediate adduct is used directly in the next step.
Step 2: Thermal Cyclization and Saponification/Decarboxylation
-
Preheat diphenyl ether in a separate reaction vessel to 240-250 °C.
-
Add the intermediate adduct from Step 1 portion-wise to the hot diphenyl ether.
-
Maintain the temperature for 15-30 minutes to facilitate cyclization.
-
After cooling, dilute the reaction mixture with petroleum ether to precipitate the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Collect the solid by filtration and wash with petroleum ether.[1]
-
For hydrolysis and decarboxylation, treat the resulting ester with an aqueous solution of sodium hydroxide (NaOH) followed by acidification with hydrochloric acid (HCl) to yield this compound.[1]
Protocol 2: Synthesis via Meldrum's Acid Intermediate
This protocol involves the reaction of 4-bromoaniline with an intermediate derived from Meldrum's acid, followed by cyclization.
Step 1: Formation of the Intermediate
-
React 4-bromoaniline with 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol.
-
Reflux the mixture to yield 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. A yield of 99.73% has been reported for this step.[2]
Step 2: Cyclization to this compound
-
Preheat diphenyl ether (Ph2O) to 190 °C.[2]
-
Slowly add the intermediate from Step 1 to the hot solvent.
-
Stir the reaction at reflux for 10 minutes.
-
Cool the reaction mixture to 50 °C and then add petroleum ether at room temperature to precipitate the product.
-
Filter the solid, wash with ethyl acetate, and dry to obtain this compound. A yield of 59.89% has been reported for this cyclization step.[2][3]
Protocol 3: Decarboxylation of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
This method provides a direct route to the target compound from its 3-carboxy derivative.
-
Suspend 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1 equivalent) in diphenyl ether (Ph2O) in a round-bottom flask.[4]
-
Heat the mixture with stirring to 260 °C for 2 hours.[4]
-
Monitor the evolution of CO2 to determine the reaction's progress.
-
After completion, cool the mixture to 60 °C and add petroleum ether to precipitate the product.[4]
-
Collect the solid by filtration and wash sequentially with petroleum ether and ethyl acetate to yield pure this compound.[4]
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps leading to this compound and its subsequent conversion to 6-bromo-4-chloroquinoline, a common downstream intermediate.
| Reaction Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| Formation of Meldrum's Acid Adduct | 4-Bromoaniline, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Ethanol, Reflux | 5-(((4-Bromophenyl)amino)methylene)-...-dione | 99.73% | [2] |
| Cyclization of Meldrum's Acid Adduct | 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl ether, 190 °C | This compound | 59.89% | [2][3] |
| Chlorination of this compound | This compound | POCl3, DMF (cat.), 110 °C | 6-Bromo-4-chloroquinoline | 81% | [3] |
| Chlorination of this compound | This compound | Phosphorus oxychloride, Reflux | 6-Bromo-4-chloroquinoline | 98.5% | [5] |
| Chlorination of this compound | This compound | Phosphorus trichloride, Toluene, Reflux | 6-Bromo-4-chloroquinoline | 89.64% | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound via the Gould-Jacobs pathway.
Caption: General laboratory workflow for this compound synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Diphenyl ether is a high-boiling point solvent; caution should be exercised when working at elevated temperatures.
-
Phosphorus oxychloride (POCl3) and phosphorus trichloride (PCl3) are corrosive and react violently with water. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
6-Bromoquinolin-4-ol: A Key Intermediate in the Synthesis of the Potent PI3K/mTOR Inhibitor GSK2126458
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2126458, also known as Omipalisib, is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway frequently dysregulated in cancer.[1][2] The synthesis of this complex molecule relies on the strategic construction of its quinoline core, for which 6-Bromoquinolin-4-ol serves as a crucial intermediate. This document provides detailed application notes and protocols for the synthesis of GSK2126458 with a focus on the preparation and utilization of this compound.
The Role of this compound in GSK2126458 Synthesis
The synthesis of GSK2126458 involves a multi-step process where the quinoline scaffold is progressively functionalized. This compound is a pivotal precursor that undergoes several key transformations:
-
Chlorination: The hydroxyl group at the 4-position is converted to a chloro group, a better leaving group for subsequent nucleophilic substitution or cross-coupling reactions.
-
Iodination (optional but common): The 4-chloro group can be exchanged for an iodo group to enhance reactivity in subsequent coupling reactions.
-
Suzuki-Miyaura Coupling: The bromine atom at the 6-position and the halide at the 4-position serve as handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the pyridazine and the substituted pyridine moieties of GSK2126458.
PI3K/mTOR Signaling Pathway and GSK2126458 Inhibition
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3] In many cancers, this pathway is hyperactivated, promoting tumor progression.[4] GSK2126458 exerts its therapeutic effect by inhibiting both PI3K and mTOR, thereby blocking the downstream signaling events that drive cancer cell growth and survival.[1][5]
Caption: PI3K/mTOR signaling pathway and points of inhibition by GSK2126458.
Synthetic Workflow Overview
The overall synthetic strategy for GSK2126458 starting from 4-bromoaniline is outlined below.
Caption: Synthetic workflow for GSK2126458 from 4-bromoaniline.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the key synthetic steps.
Table 1: Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline, Meldrum's acid, Triethyl orthoformate | Ethanol | 80 | 3.5 | 99.7 |
| 2 | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl ether | 190 | 0.17 | 59.9 |
Table 2: Conversion of this compound to GSK2126458 Intermediates
| Step | Starting Material | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Chlorination | This compound | POCl₃, DMF (cat.) | 110 | 3 | 81-98.5 |
| Iodination | 6-Bromo-4-chloroquinoline | NaI, Acetonitrile | 100 | 32 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a common synthetic route involving the condensation of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by thermal cyclization.[6][7]
Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
To a solution of 4-bromoaniline (1.0 eq) in ethanol, add Meldrum's acid (1.0 eq) and triethyl orthoformate (1.1 eq).
-
Heat the mixture to reflux at 80°C for 3.5 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford the product.
Step 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser, preheat diphenyl ether to 190°C.
-
Slowly add the product from Step 1 to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 190°C for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with petroleum ether, and then with ethyl acetate.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: Synthesis of 6-Bromo-4-chloroquinoline
This protocol describes the chlorination of this compound using phosphorus oxychloride (POCl₃).[6][8]
-
To this compound (1.0 eq), add phosphorus oxychloride (POCl₃) (excess, e.g., 10-15 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux at 110°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice water with stirring.
-
Neutralize the solution to pH 7-8 with a saturated solution of sodium bicarbonate or potassium carbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-bromo-4-chloroquinoline.
Protocol 3: Synthesis of 6-Bromo-4-iodoquinoline
This protocol details the Finkelstein reaction to convert the 4-chloroquinoline to the 4-iodoquinoline.[6]
-
Dissolve 6-bromo-4-chloroquinoline (1.0 eq) in acetonitrile.
-
Add sodium iodide (NaI) (excess, e.g., 10-15 eq).
-
Heat the mixture to reflux at 100°C for 32 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-4-iodoquinoline.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
This is a general procedure for the palladium-catalyzed cross-coupling of the bromo-iodo-quinoline intermediate with appropriate boronic acids or esters to construct the final GSK2126458 molecule.
-
To a degassed solution of the 6-bromo-4-substituted-quinoline (1.0 eq) and the respective boronic acid or ester (1.1-1.5 eq) in a suitable solvent (e.g., dioxane, toluene/water, or DMF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 eq) and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors using 6-bromoquinolin-4-ol as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed into potent inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.
Introduction
Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology. The 4-anilinoquinoline core is a well-established pharmacophore that targets the ATP-binding site of numerous kinases. The strategic placement of a bromine atom at the 6-position of the quinolin-4-ol starting material offers a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies. This document outlines the synthesis of key intermediates and a representative final product, provides quantitative biological data for relevant inhibitors, and illustrates the signaling pathways they target.
Data Presentation: Inhibitory Activity of Quinoline-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of several prominent kinase inhibitors that share the quinoline or quinazoline scaffold, conceptually derivable from this compound. This data is crucial for comparing the potency and selectivity of different structural analogs.
| Compound | Target Kinase(s) | IC50 / Ki (nM) | Cell Line(s) |
| Lapatinib | EGFR, HER2 | IC50: 10.8 (EGFR), 9.3 (HER2) | BT474 |
| GSK2126458 (Omipalisib) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTORC1, mTORC2 | Ki: 0.019, 0.13, 0.024, 0.06, 0.18, 0.3 respectively | T47D, BT474 |
| Compound 1 | GAK | Kd = 31 | - |
| Compound 3 | GAK, EGFR, ERBB2, BUB1 | Kd = 15 (GAK), 0.32 (EGFR), 85 (ERBB2), 130 (BUB1) | - |
| PD 158780 | EGFR | IC50 = 0.08 | A431 |
| Compound 5a | EGFR, HER2 | IC50: 71 (EGFR), 31 (HER2) | MCF-7, A-549 |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and a final kinase inhibitor are provided below.
Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline (Intermediate 1)
This protocol describes the conversion of this compound to the highly reactive 6-bromo-4-chloroquinoline, a crucial intermediate for subsequent nucleophilic aromatic substitution reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (10-15 eq) dropwise to the flask at room temperature.
-
Add a catalytic amount of DMF (e.g., 2 drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield 6-bromo-4-chloroquinoline as a solid. The product can be further purified by recrystallization if necessary.[1]
Protocol 2: Synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (A Representative Kinase Inhibitor)
This protocol details the synthesis of a 4-anilinoquinoline-based kinase inhibitor from 6-bromo-4-chloroquinoline.
Materials:
-
6-Bromo-4-chloroquinoline (Intermediate 1)
-
3-(Difluoromethyl)aniline
-
Ethanol
-
Diisopropylethylamine (iPr₂NEt)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Methanol
Procedure:
-
Suspend 6-bromo-4-chloroquinoline (1.0 eq) and 3-(difluoromethyl)aniline (1.1 eq) in ethanol in a round-bottom flask.[2]
-
Heat the mixture to reflux and stir for 18 hours.[2]
-
Cool the reaction mixture and add diisopropylethylamine (2.2 eq).[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane, followed by 1-5% methanol in ethyl acetate to afford the title compound.[2]
Protocol 3: Sonogashira Coupling for Further Diversification (General Protocol)
The bromine at the 6-position of the 4-anilinoquinoline scaffold can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynyl moieties.
Materials:
-
6-Bromo-4-anilinoquinoline derivative
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 6-bromo-4-anilinoquinoline derivative (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine base (2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the quinoline scaffold.
Caption: EGFR/HER2 signaling pathway and the inhibitory action of Lapatinib.
Caption: PI3K/mTOR signaling pathway and the inhibitory action of GSK2126458.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors from this compound.
References
Application Notes: 6-Bromoquinolin-4-ol in the Development of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique scaffolds and mechanisms of action. The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of many successful antibacterial drugs. Within this class, 6-bromoquinolin-4-ol has emerged as a versatile starting material for the synthesis of a new generation of potent antibacterial compounds. This document provides a detailed overview of the application of this compound in the development of antibacterial agents, with a focus on a series of 6-bromo-4-phenoxy-quinoline derivatives.
Introduction to this compound Derivatives
Quinolone-based antibacterial agents have historically been effective against a broad spectrum of bacteria.[1][2] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination.[3][4][5] The this compound scaffold offers a unique platform for chemical modification, allowing for the exploration of novel structure-activity relationships (SAR) to combat resistant bacterial strains.
Recent research has focused on the synthesis of derivatives of this compound, particularly through the introduction of various substituents at the 4-position. These modifications aim to enhance the antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.
Antibacterial Activity of 6-Bromo-4-Phenoxy-Quinoline Derivatives
A recent study by Arshad et al. (2022) described the synthesis of a series of 6-bromo-4-phenoxy-quinoline derivatives and their evaluation against clinically significant resistant pathogens: extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that these compounds exhibit promising antibacterial activity.
The minimum inhibitory concentration (MIC) values for a selection of these derivatives are summarized in the table below. Several compounds displayed significant potency against both Gram-negative (ESBL E. coli) and Gram-positive (MRSA) bacteria.
Proposed Mechanism of Action
The antibacterial activity of quinolone derivatives is well-established to be mediated through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.[4]
For the 6-bromo-4-phenoxy-quinoline derivatives, molecular docking studies have suggested a similar mechanism of action. These computational models indicate that the compounds can effectively bind to the active site of bacterial DNA gyrase, suggesting that their antibacterial effect is likely due to the inhibition of this enzyme. However, it is important to note that this proposed mechanism is based on in silico data and awaits experimental validation through enzymatic assays.
Structure-Activity Relationship (SAR)
The study by Arshad et al. provides preliminary insights into the structure-activity relationship of 6-bromo-4-phenoxy-quinoline derivatives. The nature and position of substituents on the phenoxy ring appear to significantly influence the antibacterial activity. For instance, the presence of electron-withdrawing or electron-donating groups at different positions on the phenoxy ring can modulate the potency against ESBL E. coli and MRSA. A comprehensive SAR analysis would require a broader range of derivatives and testing against a wider panel of bacterial strains.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of 6-Bromo-4-Phenoxy-Quinoline Derivatives
| Compound ID | R1 (para) | R2 (ortho) | R3 (meta) | ESBL E. coli MIC (µg/mL) | MRSA MIC (µg/mL) |
| 3b | H | H | H | 12.5 | 25 |
| 3c | CH₃ | H | H | 25 | 25 |
| 3d | OCH₃ | H | H | 50 | 50 |
| 3e | F | H | H | 12.5 | 12.5 |
| 3f | Cl | H | H | 25 | 12.5 |
| 3g | H | NO₂ | H | 50 | 25 |
| 3h | H | H | NO₂ | 25 | 25 |
| Ciprofloxacin | - | - | - | 6.25 | 12.5 |
Data extracted from Arshad et al., Molecules, 2022.
Experimental Protocols
General Protocol for the Synthesis of 6-Bromo-4-Phenoxy-Quinoline Derivatives via Chan-Lam Coupling
This protocol is based on the method described by Arshad et al. (2022).
Materials:
-
This compound
-
Substituted arylboronic acids
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Water (H₂O)
-
Molecular sieves (4 Å)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Cu(OAc)₂ (0.1 eq.), and molecular sieves (4 Å).
-
Add a mixture of methanol and water (e.g., 4:1 v/v) as the solvent.
-
Add triethylamine (2.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves and catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-4-phenoxy-quinoline derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., ESBL E. coli, MRSA)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In the first column of a 96-well plate, add 100 µL of the test compound at twice the highest desired final concentration.
-
Add 50 µL of sterile MHB to the remaining wells (columns 2-12).
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Protocol for DNA Gyrase Inhibition Assay (Supercoiling Assay)
This is a general protocol to assess the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and bovine serum albumin)
-
Test compounds
-
Positive control inhibitor (e.g., ciprofloxacin)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding a pre-incubated mixture of DNA gyrase subunits A and B.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add DNA loading dye to each reaction mixture.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis in TAE buffer until the supercoiled and relaxed forms of the plasmid are well-separated.
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA and the corresponding increase in relaxed DNA compared to the no-compound control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can be calculated from a dose-response curve.
Mandatory Visualization
Caption: Synthetic pathway for 6-bromo-4-phenoxy-quinoline derivatives.
References
Application Notes: Derivatization of 6-Bromoquinolin-4-ol for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] 6-Bromoquinolin-4-ol, which exists in tautomeric equilibrium with 6-bromo-1,4-dihydroquinolin-4-one, is a particularly valuable building block for the synthesis of novel therapeutic agents.[4] The presence of a bromine atom at the C-6 position provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the hydroxyl/oxo and secondary amine functionalities at positions 4 and 1, respectively, allow for further modifications.[5][6] This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation, creating diverse molecular architectures for biological screening.
Biological Context and Potential Applications
Quinoline derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[7][8] The functionalization of the quinoline core allows for the fine-tuning of these properties. For instance, many quinoline derivatives exert their anticancer effects by inhibiting key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[9] The derivatization of this compound enables the generation of novel compound libraries that can be screened for enhanced potency and selectivity against various therapeutic targets.
A potential signaling pathway that derivatives of this scaffold may target is the EGFR signaling cascade, which is often dysregulated in various cancers.
Caption: Potential inhibition of the EGFR signaling pathway by derivatives.
Derivatization Strategies and Experimental Protocols
The primary sites for derivatization on the this compound scaffold are the C-6 position via the bromo group, and the N-1 position.
Caption: Key derivatization sites on the this compound scaffold.
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to form a C-C bond.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 6-Bromoquinolin-4-ol in the Synthesis of PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 6-bromoquinolin-4-ol as a key starting material in the synthesis of potent Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors. This document outlines detailed experimental protocols, summarizes critical quantitative data, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has established it as a prime target for therapeutic intervention.[1][2] Quinoline-based scaffolds have emerged as a promising class of compounds for the development of PI3K/mTOR inhibitors. This compound, a readily accessible quinoline derivative, serves as a versatile precursor for the synthesis of a variety of potent inhibitors, including dual PI3K/mTOR inhibitors like GSK2126458. The bromine atom at the 6-position provides a strategic handle for introducing further molecular diversity through cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity.
PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits and activates AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[1][2] Activated AKT proceeds to phosphorylate a host of downstream targets, including the tuberous sclerosis complex (TSC1/2), which in turn activates mTOR Complex 1 (mTORC1). mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1]
References
Application Notes and Protocols for the Analytical Characterization of 6-Bromoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinolin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline scaffold is a common feature in various biologically active molecules. Accurate and comprehensive characterization of this compound is crucial for its application in research and as a key intermediate in the synthesis of novel therapeutic agents. These application notes provide detailed protocols for the analytical techniques used to characterize this compound, ensuring its identity, purity, and structural integrity.
Physicochemical Properties
A foundational aspect of characterization involves determining the fundamental physicochemical properties of the compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| Melting Point | 283 °C (lit.) | [1][2] |
| Appearance | White to light yellow powder/crystal | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound.
¹H NMR Spectroscopy
Proton NMR provides information on the hydrogen atoms within the molecule, their chemical environment, and their connectivity.
Quantitative Data
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H5 | 8.15 | d | 2.4 |
| H8 | 7.95 | m | - |
| H7 | 7.78 | m | - |
| H2 | 7.51 | d | 9.2 |
| H3 | 6.0 | d | 7.2 |
Note: Data obtained from a study by Wang et al. (2022) in DMSO-d₆.[3]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm).
-
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule.
Quantitative Data
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C4 (C=O) | 170 - 180 |
| C2, C8a (Quaternary) | 140 - 150 |
| C5, C7, C8 | 120 - 140 |
| C4a, C6 (Quaternary) | 115 - 130 |
| C3 | 100 - 110 |
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal intensity.
-
Relaxation Delay: 2-5 seconds.
-
Workflow for NMR Analysis
Workflow for NMR sample preparation, data acquisition, and processing.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.
Quantitative Data
| Ion | m/z | Technique |
| [M+H]⁺ | 224 | ESI-MS |
Note: The presence of a bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity, [M+H]⁺ and [M+H+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Experimental Protocol (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure elution of the analyte (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Parameters (ESI):
-
Ionization Mode: Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Workflow for LC-MS Analysis
References
Application Note: Purity Analysis of 6-Bromoquinolin-4-ol by HPLC and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromoquinolin-4-ol is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical and biologically active molecules.[1] The purity of such intermediates is a critical quality attribute, as impurities can directly impact the safety, efficacy, and impurity profile of the final active pharmaceutical ingredient (API).[2] Therefore, robust and reliable analytical methods are essential for accurate purity assessment.
This application note provides detailed protocols for the purity analysis of this compound using two complementary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-UV is a versatile method for quantifying the main component and non-volatile impurities, while GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or by-products.[2][3]
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS depends on the physicochemical properties of the analyte and potential impurities.[2] For a comprehensive purity profile of this compound, using both techniques is recommended.
-
HPLC-UV: Ideal for analyzing the primary compound and non-volatile or thermally labile impurities. It offers high resolution, sensitivity, and reproducibility for quantitative analysis.[4]
-
GC-MS: Best suited for separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[3][5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is designed for the separation and quantification of this compound and its potential non-volatile impurities using a reversed-phase C18 column.[4]
A. Instrumentation and Reagents
-
System: HPLC with a UV-Vis detector.[3]
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Ultrapure Water
-
B. Sample and Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Sample Solution: Accurately weigh and dissolve approximately 1.0 mg of the this compound sample in 1.0 mL of Methanol to achieve a concentration of 1 mg/mL. Ensure complete dissolution by vortexing and sonicating. Filter the solution through a 0.45 µm syringe filter before injection.[4]
C. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection | UV at 254 nm[4] |
| Injection Volume | 10 µL[4] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and semi-volatile impurities in the this compound sample.[2]
A. Instrumentation and Reagents
-
System: Gas Chromatograph coupled to a Mass Spectrometer.[5]
-
Column: Non-polar capillary column, e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[2][5]
-
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
B. Sample Preparation
-
Sample Solution: Dissolve the this compound sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.[3]
C. Chromatographic and MS Conditions
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm)[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 15°C/min to 280°CHold at 280°C for 5 min[3] |
| Injector Temperature | 250°C[3] |
| Injection Mode | Splitless (1 µL)[3] |
| MS Transfer Line | 280°C[3] |
| Ion Source Temp. | 230°C[3] |
| Mass Range | m/z 40-450[3] |
Data Presentation
Quantitative data from the analysis should be summarized to provide a clear purity profile. The purity is calculated based on the peak area percentage.
Table 1: Illustrative HPLC-UV Purity Analysis Data
| Retention Time (min) | Peak Area % | Identification | Remarks |
| 12.5 | 99.2% | This compound | Main Component |
| 4.2 | 0.3% | Impurity A | Potential starting material |
| 15.8 | 0.5% | Impurity B | Unknown, non-volatile |
Table 2: Illustrative GC-MS Impurity Analysis Data
| Retention Time (min) | Peak Area % | Identification (by MS Library) | Remarks |
| 3.1 | 0.05% | Dichloromethane | Residual Solvent |
| 8.9 | 0.15% | 4-Bromoaniline | Unreacted Starting Material[3] |
| 11.2 | 0.10% | Impurity C | Volatile By-product |
Mandatory Visualization
The following diagram illustrates the comprehensive workflow for the purity assessment of this compound, combining both HPLC and GC-MS analyses.
Caption: Workflow for purity analysis of this compound.
References
Application Notes and Protocols for 6-Bromoquinolin-4-ol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinolin-4-ol is a heterocyclic compound belonging to the quinolinone class. While direct and extensive research on this compound in cancer is limited, the quinoline and quinolinone scaffolds are present in numerous anticancer agents, demonstrating diverse mechanisms of action including apoptosis induction, inhibition of cell migration, and cell cycle arrest.[1] The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series of related compounds.[1] Structurally similar compounds, such as 3-Acetyl-6-bromoquinolin-4(1H)-one and various 6-bromoquinazoline derivatives, have shown significant potential as antiproliferative agents, suggesting that this compound may also possess valuable anticancer properties.[1][2][3][4]
These application notes consolidate information from structurally related compounds to provide a comprehensive overview of the potential applications of this compound in cancer research. The protocols and data presented are based on studies of these analogous compounds and are intended to serve as a guide for investigating the anticancer potential of this compound.
Potential Mechanisms of Action
Based on research into structurally similar quinoline and quinazoline derivatives, this compound is hypothesized to exert its anticancer effects through several mechanisms:
-
Kinase Inhibition: The quinoline and quinazolinone scaffolds are found in several approved kinase inhibitors.[5] It is plausible that this compound could exhibit inhibitory activity against various protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs).[5]
-
Induction of Apoptosis: Treatment of cancer cells with quinolinone derivatives has been shown to induce programmed cell death (apoptosis). This is often evidenced by cell cycle arrest and the upregulation of pro-apoptotic proteins like caspases and Bax, alongside the downregulation of anti-apoptotic proteins such as Bcl-2.[5]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives have been suggested through in silico studies to inhibit microtubule formation by binding to the colchicine binding site on tubulin.[5] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis.[5]
Data Presentation: Cytotoxicity of Structurally Related Compounds
The following table summarizes the in vitro cytotoxic activity of a series of novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives, which are close structural analogs of this compound. This data provides a benchmark for the potential potency of 6-bromo-substituted heterocyclic compounds. The half-maximal inhibitory concentration (IC50) was determined using the standard MTT assay.
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | 17.85 ± 0.92 | |||
| MRC-5 (Normal) | 84.20 ± 1.72 | |||
| 8e | MCF-7 | 35.14 ± 6.87 | ||
| SW480 | 63.15 ± 1.63 | |||
| 8d | MCF-7 | 59.15 ± 5.73 | ||
| SW480 | 72.45 ± 2.90 | |||
| Cisplatin | MCF-7 | 12.5 ± 2.1 | - | - |
| SW480 | 15.2 ± 1.8 | |||
| Doxorubicin | MCF-7 | 0.8 ± 0.07 | - | - |
| SW480 | 1.1 ± 0.1 |
Data adapted from a study on 6-bromoquinazoline derivatives, which serve as structural analogs to inform the potential activity of this compound.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound, based on established protocols for analogous compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, remove the medium containing the compound and replace it with 100 µL of fresh medium containing MTT solution (0.5 mg/mL). Incubate for 2-4 hours, during which viable cells will convert the MTT into formazan crystals.[1]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Protocol 2: Western Blot Analysis for Protein Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in a signaling pathway, such as EGFR and ERK.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations
Proposed Signaling Pathway Inhibition
The following diagram illustrates a plausible signaling pathway that could be targeted by this compound, focusing on the inhibition of the EGFR-MEK-ERK cascade, a critical pathway in many cancers.[3][6]
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow for In Vitro Evaluation
The diagram below outlines a typical experimental workflow for the initial in vitro evaluation of this compound as a potential anticancer agent.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Logical Diagram of Structure-Activity Relationship (SAR) Insights
This diagram illustrates the influence of key chemical substituents on the potential biological activities of the quinolinone core, based on findings from related compounds.
Caption: Influence of substituents on the biological activities of the quinolinone core.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoquinolin-4-ol
This technical support center is designed for researchers, scientists, and professionals in drug development to provide expert guidance on improving the yield of 6-Bromoquinolin-4-ol synthesis. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-documented method for the synthesis of this compound is the Gould-Jacobs reaction.[1] This reaction involves the condensation of 4-bromoaniline with a malonic acid derivative, such as diethyl (ethoxymethylene)malonate or Meldrum's acid, followed by a high-temperature thermal cyclization.[2][3]
Q2: I am experiencing a consistently low yield in my synthesis of this compound. What are the primary factors to investigate?
A2: Low yields in the Gould-Jacobs synthesis of this compound are often attributed to several critical factors. The high temperatures required for the cyclization step can lead to the decomposition of starting materials or the final product.[4] Incomplete reaction due to insufficient temperature or reaction time is another common cause.[4] Additionally, the formation of side products can significantly reduce the yield of the desired compound. Careful optimization of the reaction temperature and duration is crucial for maximizing the yield.[5]
Q3: What are the typical reaction conditions for the thermal cyclization step in the Gould-Jacobs synthesis of this compound?
A3: The thermal cyclization is typically carried out at high temperatures, generally ranging from 190°C to 250°C.[5] This is often performed in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to ensure a consistent and high reaction temperature.[3][4] The reaction time at this temperature is usually short, ranging from 10 to 60 minutes, to minimize thermal decomposition.[3][5]
Q4: How can I effectively purify the crude this compound product?
A4: Purification of this compound can be challenging due to its limited solubility. A common method is to wash the crude solid with a suitable solvent, like petroleum ether or ethyl acetate, to remove the high-boiling point solvent and other soluble impurities.[3][5] Recrystallization from a high-boiling point solvent such as ethanol or acetic acid can be an effective method for obtaining a purer product.[4] If the product is difficult to crystallize, column chromatography may be considered, but care should be taken as the compound might decompose on silica gel.[6]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider incrementally increasing the reaction time or temperature. Be cautious of excessive heating, which can lead to decomposition.[4] |
| Ensure Homogeneous Mixture: Inadequate stirring can lead to localized overheating or incomplete reaction. Ensure efficient and consistent stirring throughout the high-temperature cyclization step. | |
| Product Decomposition | Optimize Cyclization Temperature: High temperatures are necessary for cyclization but can also cause charring and decomposition.[4] Try lowering the temperature slightly and extending the reaction time. One study optimized the temperature to 190°C to avoid impurities.[5] |
| Minimize Reaction Time: The duration at high temperatures should be minimized. Once the reaction is complete (as monitored by TLC), cool the mixture promptly. | |
| Side Reaction Formation | Purity of Starting Materials: Ensure the 4-bromoaniline and malonic acid derivative are of high purity. Impurities can lead to the formation of unwanted byproducts. |
| Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[6] |
Issue 2: Formation of Dark-Colored, Tarry Byproducts
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition | Reduce Cyclization Temperature: As mentioned previously, excessive heat is a primary cause of tar formation.[4] Experiment with the lower end of the recommended temperature range (e.g., 190-220°C).[5] |
| Slow Addition of Intermediate: Adding the condensation product portion-wise to the pre-heated high-boiling solvent can help control the reaction and minimize localized overheating.[3] | |
| Impure Reagents | Purify Starting Materials: Impurities in the 4-bromoaniline or the malonic acid derivative can act as catalysts for polymerization and tar formation at high temperatures. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Amorphous Solid | Optimize Crystallization: Experiment with a variety of solvents or solvent mixtures for recrystallization. If the product oils out, try cooling the solution more slowly or using a seed crystal. |
| Product Decomposes on Silica Gel | Alternative Purification: If column chromatography is necessary, consider using a less acidic stationary phase like alumina, or deactivated silica gel.[4] A small-scale test is recommended to check for product stability before committing the entire batch. |
| Incomplete Removal of High-Boiling Solvent | Thorough Washing: Ensure the crude product is washed extensively with a solvent in which the high-boiling solvent (e.g., diphenyl ether) is soluble, such as petroleum ether or hexane.[3] |
Experimental Protocols
Gould-Jacobs Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[3][5]
Step 1: Condensation of 4-Bromoaniline and Diethyl (ethoxymethylene)malonate
-
In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture to 100-120°C for 1-2 hours. The ethanol formed during the reaction can be removed by distillation.
-
The progress of the reaction to form the intermediate, diethyl ((4-bromophenyl)amino)methylenemalonate, can be monitored by TLC.
Step 2: Thermal Cyclization
-
In a separate flask, preheat a high-boiling point solvent such as diphenyl ether to 240-250°C.
-
Slowly and carefully add the intermediate from Step 1 to the hot diphenyl ether.
-
Maintain the temperature for 15-30 minutes. The reaction should be monitored by TLC to determine the point of maximum product formation and minimize decomposition.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the cooled mixture with petroleum ether to precipitate the crude this compound.
-
Collect the solid by filtration and wash thoroughly with petroleum ether to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation
| Parameter | Condition | Observed Yield of this compound | Reference |
| Cyclization Solvent | Ether (reflux) | 59.89% | [5] |
| Cyclization Temperature | 190°C | Yield developed (impurities avoided) | [5] |
| Cyclization Temperature | 210°C | Not specified | [5] |
| Cyclization Temperature | 220°C | Not specified | [5] |
| Cyclization Temperature | 250°C | Not specified | [5] |
Visualizations
Caption: A step-by-step workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A visual representation of the experimental workflow for the Gould-Jacobs synthesis of this compound.
References
Technical Support Center: 6-Bromoquinolin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 6-Bromoquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the Gould-Jacobs reaction. This reaction involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative, followed by a high-temperature thermal cyclization. Subsequent hydrolysis and decarboxylation of the resulting ester yield the final this compound product.
Q2: Why are high temperatures necessary for the cyclization step in the Gould-Jacobs reaction?
A2: The cyclization step is a thermally driven intramolecular electrocyclization. High temperatures, typically in the range of 250-260 °C, are required to provide the necessary activation energy for the ring-closing reaction to form the quinoline scaffold.[1] Inadequate temperatures can lead to an incomplete reaction and low yields.
Q3: I am observing a very low yield. What are the primary causes?
A3: Low yields in the synthesis of this compound are a common issue and can be attributed to several factors:
-
Incomplete Reaction: The cyclization may not have gone to completion due to insufficient temperature or reaction time.
-
Thermal Decomposition: The high temperatures required can lead to the degradation of the starting materials, intermediates, or the final product.[2]
-
Formation of Side Products: The reaction conditions can promote the formation of various byproducts, reducing the yield of the desired product.
Q4: What are the potential side reactions I should be aware of?
A4: The most common side reactions include the formation of regioisomers and products resulting from incomplete reaction or thermal decomposition. With 4-bromoaniline as a starting material, there is a possibility of forming the 8-bromoquinolin-4-ol regioisomer in addition to the desired 6-bromo isomer.[3] Additionally, under certain conditions, side reactions analogous to those in the Knorr quinoline synthesis, such as the formation of crotonates, may occur.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of Crude Product
| Possible Cause | Troubleshooting Steps |
| Insufficient Cyclization Temperature | Ensure the reaction temperature reaches and is maintained at the optimal level (typically 250-260 °C) for the high-boiling solvent used (e.g., diphenyl ether). Monitor the temperature of the reaction mixture directly if possible. |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material or intermediate is still present, consider extending the reaction time. |
| Thermal Decomposition | If significant charring or darkening of the reaction mixture is observed, decomposition is likely occurring.[2] To mitigate this, ensure a rapid and efficient heating to the target temperature and avoid prolonged heating times. The use of microwave-assisted synthesis can sometimes improve yields by reducing the overall heating time.[4] |
| Impure Starting Materials | Impurities in the 4-bromoaniline or diethyl ethoxymethylenemalonate can lead to side reactions and lower yields. Ensure the purity of your starting materials before beginning the synthesis. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers | The Gould-Jacobs reaction with substituted anilines can lead to a mixture of regioisomers.[3] The formation of 8-bromoquinolin-4-ol alongside the 6-bromo isomer is a possibility. Careful purification by fractional crystallization or column chromatography may be necessary to separate the isomers. |
| Incomplete Hydrolysis and Decarboxylation | If the intermediate ester or carboxylic acid is detected in the final product, the hydrolysis or decarboxylation steps may be incomplete. Ensure complete saponification of the ester and sufficient heating to drive the decarboxylation to completion. |
| Unidentified Byproducts | Thermal decomposition can lead to a variety of byproducts. Purification of the crude product is essential. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography can be effective in removing these impurities.[5] |
Quantitative Data Summary
| Parameter | Value | Notes |
| Typical Cyclization Temperature | 250-260 °C | When using high-boiling solvents like diphenyl ether.[1] |
| Reported Yields | 59-81% | Yields can vary significantly based on reaction conditions and purification methods.[1][6] |
| Melting Point of this compound | ~283 °C | A sharp melting point is indicative of high purity.[7] |
Experimental Protocols
Key Experiment: Gould-Jacobs Synthesis of this compound
This protocol is a generalized procedure based on established methods.
Step 1: Condensation of 4-bromoaniline and Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
The intermediate, diethyl ((4-bromophenyl)amino)methylenemalonate, can be isolated or used directly in the next step.
Step 2: Thermal Cyclization
-
In a suitable high-boiling point solvent (e.g., diphenyl ether), heat the solvent to 250-260 °C.
-
Slowly add the intermediate from Step 1 to the hot solvent.
-
Maintain the temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture and add a non-polar solvent like petroleum ether or hexane to precipitate the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Collect the solid by filtration and wash with the non-polar solvent.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the crude ester in an aqueous solution of sodium hydroxide (10-20%).
-
Reflux the mixture until the hydrolysis is complete (TLC monitoring).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Heat the carboxylic acid intermediate above its melting point until the evolution of CO2 ceases to yield the crude this compound.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[5]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing common issues in this compound synthesis.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoquinolin-4(1H)-one CAS#: 332366-57-1 [m.chemicalbook.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
Technical Support Center: Purification of 6-Bromoquinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromoquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Due to its polar nature, polar solvents are generally suitable for recrystallizing this compound. Good starting points for solvent selection include ethanol, isopropanol, or acetic acid.[1]
Q3: What are the likely impurities I might encounter in my crude this compound product?
A3: Common impurities often depend on the synthetic route. If a Gould-Jacobs or similar reaction is used, impurities can include unreacted starting materials like 4-bromoaniline.[2][3] Positional isomers and by-products from alternative cyclization pathways are also possible.[1][3]
Q4: My purified this compound appears as an off-white or yellowish powder. Is this normal?
A4: Pure this compound is typically a white to light yellow solid.[4] A significant yellow or brown coloration may indicate the presence of residual impurities or degradation by-products, and further purification may be necessary if high purity is required.[1][4]
Q5: What is the expected melting point of pure this compound?
A5: The literature melting point for this compound is approximately 283°C.[4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily Residue Instead of Crystals During Recrystallization
Question: After dissolving my crude product and letting it cool, it oiled out instead of forming crystals. What should I do?
Answer: This is a common issue that can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution cools too rapidly.[6]
-
Suggested Solutions:
-
Reheat and Cool Slowly: Reheat the solution to re-dissolve the oil, then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Adjust Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[6] Alternatively, if the compound is too soluble, a small amount of an anti-solvent (a solvent in which the compound is poorly soluble) can be added dropwise to the hot solution until it becomes slightly turbid, then allowed to cool.
-
Scratch or Seed: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a tiny seed crystal of pure this compound.[6]
-
Issue 2: No Crystal Formation Upon Cooling
Question: I have prepared a concentrated solution of my compound and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?
Answer: The absence of crystal formation can be due to several factors, including insufficient supersaturation, the presence of impurities that inhibit crystallization, or a lack of nucleation sites.[6]
-
Suggested Solutions:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal to provide a surface for crystal growth to begin.[6]
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[1]
-
Issue 3: Colored Impurities Remain After Purification
Question: My final product is still colored after recrystallization. How can I remove colored impurities?
Answer: Colored impurities can often be removed by treating the solution with activated charcoal.[6]
-
Suggested Solution:
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat and add a small amount of activated charcoal (typically 1-2% of the solute weight).
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[6]
-
Allow the hot, decolorized filtrate to cool slowly to form crystals.
-
Issue 4: Poor Separation or Streaking in Column Chromatography
Question: My compounds are not separating well on the silica gel column, or the bands are streaking. What could be the cause?
Answer: These issues often stem from an incorrect mobile phase, overloading the column, or the acidic nature of silica gel.
-
Suggested Solutions:
-
Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good mobile phase should give your desired compound an Rf value of approximately 0.25-0.35.
-
Reduce Sample Load: Overloading the column can lead to broad, overlapping bands. A general rule is to use a ratio of 1:30 to 1:50 of crude material to silica gel by weight.[1]
-
Add a Modifier: For polar compounds that streak on silica, adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can help to deactivate the acidic sites on the silica gel and improve peak shape.[1]
-
Issue 5: Low Yield After Purification
Question: My yield of pure product is very low after recrystallization or column chromatography. How can I improve it?
Answer: Low yields can result from product loss during transfers or suboptimal purification conditions.
-
Suggested Solutions:
-
Minimize Transfers: Ensure all vessels are thoroughly rinsed with the purification solvent to recover any adhering product.[1]
-
Optimize Recrystallization: After crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize precipitation and minimize the amount of product that remains dissolved in the mother liquor.[1]
-
Check Eluent Polarity in Chromatography: If the eluent is too polar, the desired compound may co-elute with impurities, leading to the collection of mixed fractions and subsequent loss of pure product. Optimize the solvent system using TLC first.[1]
-
Data Presentation
Table 1: Recrystallization Solvent Systems for this compound
| Solvent System | Application Notes | Reference |
| Ethanol | A good starting point for recrystallization due to the polar nature of the quinolinone ring. | [1] |
| Isopropanol | An alternative polar protic solvent. | [1] |
| Acetic Acid | Can be effective but may be more difficult to remove completely. | [1] |
| Ethanol/Water | A mixed solvent system can be used to fine-tune solubility. | [6] |
Table 2: Typical Column Chromatography Conditions for this compound
| Parameter | Condition | Rationale | Reference |
| Stationary Phase | Silica Gel | Suitable for the polar nature of the target molecule. | [1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a non-polar mixture (e.g., 1:1) and gradually increase the polarity to 100% ethyl acetate to elute the compound. | [1] |
| Sample Loading | Dry Loading | Adsorbing the crude material onto a small amount of silica gel before adding it to the column often results in better separation. | [1] |
| Sample to Silica Ratio | 1:30 to 1:50 (w/w) | Prevents column overloading and ensures good separation. | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 15-20 mL of ethanol.[1]
-
Heat the mixture on a hotplate with stirring until the solid dissolves completely. If necessary, add more ethanol dropwise to achieve full dissolution at the boiling point.[1]
-
If the solution is colored, perform an activated charcoal treatment as described in the troubleshooting guide.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation is complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[1]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol (2-3 mL).[1]
-
Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.[1]
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of 30 g of silica gel in a 1:1 mixture of hexane and ethyl acetate.[1]
-
Pack a glass column with the silica gel slurry.
-
Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried sample-silica mixture to the top of the packed column.[1]
-
Begin elution with a 1:1 hexane:ethyl acetate mixture, collecting fractions.[1]
-
Monitor the fractions by TLC (e.g., using 1:1 hexane:ethyl acetate as the mobile phase).[1]
-
Gradually increase the polarity of the eluent to 100% ethyl acetate to elute the desired compound.[1]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting common recrystallization issues.
Caption: Troubleshooting common column chromatography issues.
References
Troubleshooting low yield in thermal cyclization of quinolones.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the thermal cyclization of quinolones, with a primary focus on resolving issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinolone synthesis reactions such as the Gould-Jacobs, Conrad-Limpach, and Friedländer syntheses.
General Issues
Q1: My thermal cyclization is resulting in a very low yield or failing completely. What are the most common causes?
A1: Low yields in thermal cyclizations of quinolones are common and can stem from several factors. The most critical parameters to investigate are:
-
Suboptimal Reaction Temperature: Many classical quinolone cyclizations, like the Gould-Jacobs and Conrad-Limpach, require very high temperatures, often exceeding 250°C, to proceed.[1][2] Conversely, excessive heat can lead to the decomposition of starting materials or the desired product, resulting in tar formation.[3] It is crucial to find the optimal temperature for your specific substrate.
-
Inappropriate Solvent or Reaction Conditions: For high-temperature reactions, using a high-boiling, inert solvent such as diphenyl ether, Dowtherm A, or mineral oil is often essential to maintain a stable temperature and can dramatically improve yields compared to solvent-free (neat) conditions.[1][2]
-
Poor Substrate Reactivity: The electronic properties of your starting materials significantly influence the reaction. For instance, anilines with strong electron-withdrawing groups can be deactivated, making the cyclization step more difficult and requiring more forcing conditions.[4]
-
Presence of Moisture or Air: Some cyclization reactions can be sensitive to moisture or atmospheric oxygen. Water produced during the reaction can inhibit equilibrium in acid-catalyzed processes.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
Incomplete Reaction: The reaction may not have reached completion. It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Specific Synthesis Challenges
Q2: I am observing significant byproduct formation, especially a dark, tarry substance. How can I minimize this?
A2: The formation of tar is a frequent issue, typically caused by decomposition at the high temperatures required for cyclization.[3]
-
Optimize Temperature and Time: Carefully balance the reaction temperature and duration. Overheating or prolonged heating is a primary cause of degradation.[3] Perform small-scale optimization experiments to find the ideal conditions.
-
Use a High-Boiling Inert Solvent: Solvents like Dowtherm A help maintain a uniform, stable high temperature, minimizing localized overheating that can lead to charring.[3]
-
Consider Microwave Heating: Microwave irradiation provides rapid and uniform heating, which can lead to shorter reaction times and higher yields, often reducing the formation of degradation byproducts.[3][5]
Q3: My Conrad-Limpach or Camps cyclization is producing a mixture of 2-quinolone and 4-quinolone isomers. How can I improve regioselectivity?
A3: Regioselectivity in these reactions is a well-known challenge, often controlled by kinetic versus thermodynamic pathways.
-
Temperature Control (Conrad-Limpach-Knorr): The reaction conditions are critical. Heating the intermediate β-arylaminoacrylate to high temperatures (~250°C) typically favors the formation of the 4-quinolone (thermodynamic product). In contrast, treating the intermediate β-ketoanilide at lower temperatures (e.g., 100°C) in the presence of a strong acid like H₂SO₄ favors the 2-quinolone (kinetic product).[1][6]
-
Base Selection (Camps): In the Camps cyclization, the choice of base can influence the product ratio. A stronger base may favor one cyclization pathway over another. For example, when cyclizing an N-(2-acetylphenyl)but-2-enamide, a strong base like NaOH can favor the 4-quinolone, while a weaker base like Cs₂CO₃ may yield the 2-quinolone as the major product.[2]
Q4: The cyclization step of my Gould-Jacobs synthesis is failing or giving a very low yield. What should I investigate?
A4: The Gould-Jacobs reaction involves two key stages: the initial condensation and the subsequent thermal cyclization. Failure in the second step is common.
-
Insufficient Temperature: The crucial 6-electron electrocyclization requires very high temperatures, typically 250-260°C.[2][7] Ensure your experimental setup can safely and consistently achieve this temperature. Using a high-boiling solvent like diphenyl ether is standard practice.[7]
-
Incomplete Intermediate Formation: First, confirm that the initial condensation to form the anilidomethylenemalonate intermediate was successful. This step is usually run at a lower temperature (100-130°C).[3]
-
Reaction Time: While high temperature is necessary, prolonged heating can degrade the product. Monitor the reaction by TLC to avoid unnecessary heating after the reaction has reached completion.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Gould-Jacobs Cyclization Yield
This table summarizes the impact of temperature and time on the microwave-assisted synthesis of a quinolone from aniline and diethyl ethoxymethylenemalonate.
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) | Key Observation |
| 1 | 250 | 1 | 10 | 1 | Reaction initiated, but cyclization is minimal.[8] |
| 2 | 300 | 1 | 20 | 37 | Higher temperature significantly improves cyclization yield.[8] |
| 3 | 250 | 5 | 12 | 1 | Extending time at lower temp has little effect.[8] |
| 4 | 300 | 5 | 24 | 28 | Increased time at high temp leads to product degradation (decarboxylation).[8] |
| 5 | 300 | 2 | 22 | 47 | Optimal balance of high temperature and short reaction time.[8] |
Note: Data adapted from a microwave-assisted Gould-Jacobs reaction. Actual results will vary with the specific substrate and scale.
Experimental Protocols
Protocol 1: Conventional High-Temperature Gould-Jacobs Synthesis
This protocol uses a high-boiling inert solvent to achieve the necessary temperature for cyclization.
Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)
-
Reaction flask with a reflux condenser and thermometer
-
Heating mantle or sand bath
-
Non-polar solvent for precipitation (e.g., hexanes, cyclohexane)
Procedure:
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., diphenyl ether) in the reaction flask.
-
Heating: Heat the mixture to reflux (typically 250-260°C) under an inert atmosphere. Maintain this temperature and monitor the reaction's progress by TLC.[7] This step may take 30-60 minutes.[1]
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]
-
Purification: Dilute the cooled mixture with a non-polar solvent like hexanes to further precipitate the product and dissolve the high-boiling solvent. Collect the solid product by filtration, wash it thoroughly with the non-polar solvent, and dry it under a vacuum.[3][7]
Protocol 2: Iodine-Catalyzed Friedländer Synthesis
This protocol provides a milder, catalyzed alternative for synthesizing substituted quinolines.
Materials:
-
2-aminoaryl ketone or aldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Reaction vessel
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
Procedure:
-
Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[1]
-
Heating: Heat the reaction mixture at 80-100°C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate.
-
Purification: Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst, followed by a standard aqueous workup. The product can then be purified further by recrystallization or column chromatography.[1]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in quinolone cyclization.
Caption: A logical workflow for troubleshooting low yields in quinolone synthesis.
Key Factors Affecting Thermal Cyclization
This diagram illustrates the relationship between common reaction parameters and potential negative outcomes that lead to low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ablelab.eu [ablelab.eu]
Technical Support Center: 6-Bromo-4-chloroquinoline Intermediate
Welcome to the technical support center for the handling and use of the 6-bromo-4-chloroquinoline intermediate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of hydrolysis of this compound during experimental procedures.
Understanding the Challenge: Hydrolysis of 6-Bromo-4-chloroquinoline
6-Bromo-4-chloroquinoline is a key intermediate in the synthesis of various pharmaceutical compounds. However, its utility can be compromised by its susceptibility to hydrolysis, where the chloro group at the 4-position is replaced by a hydroxyl group, forming the corresponding 6-bromo-4-hydroxyquinoline. This side reaction is a form of nucleophilic aromatic substitution, with water acting as the nucleophile. The reactivity of the 4-position is enhanced by the electron-withdrawing effect of the quinoline nitrogen.
This guide provides practical solutions to minimize and prevent this unwanted hydrolysis.
Frequently Asked Questions (FAQs)
Q1: At what pH is 6-bromo-4-chloroquinoline most susceptible to hydrolysis?
A1: 6-Bromo-4-chloroquinoline is most susceptible to hydrolysis under basic (alkaline) conditions. The presence of hydroxide ions (OH-), a stronger nucleophile than water, significantly accelerates the rate of nucleophilic aromatic substitution at the 4-position. The compound exhibits greater stability in acidic to neutral aqueous solutions for short durations.
Q2: Can I use an aqueous workup after synthesizing 6-bromo-4-chloroquinoline?
A2: Yes, a carefully controlled aqueous workup can be performed. Many synthesis protocols involve quenching the reaction mixture in ice water and then neutralizing it.[1] The key is to keep the temperature low and the exposure to aqueous basic conditions minimal. It is crucial to quickly extract the product into an organic solvent after neutralization.
Q3: What is the visual appearance of the hydrolyzed product?
A3: The hydrolyzed product, 6-bromo-4-hydroxyquinoline, is generally a solid.[2] If you observe the formation of a new, less soluble solid during your workup or purification, it could be an indication of hydrolysis. Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to confirm the presence of this impurity.
Q4: Are there any non-aqueous workup procedures to completely avoid hydrolysis?
A4: Yes, non-aqueous workups are highly recommended. After the reaction, the excess chlorinating agent (e.g., POCl₃) can be removed under reduced pressure. The residue can then be dissolved in a suitable aprotic solvent like dichloromethane or toluene and washed with a saturated solution of sodium bicarbonate or potassium carbonate, followed by a brine wash.[3][4] This minimizes contact with water.
Q5: How can I remove the 6-bromo-4-hydroxyquinoline impurity if it forms?
A5: Separation can be challenging due to the similar structures. Recrystallization is a common method.[5] A solvent system where the desired product and the impurity have different solubilities should be chosen. Alternatively, column chromatography on silica gel can be effective. Using a mobile phase with a small amount of a basic modifier like triethylamine can sometimes help in the separation of quinoline derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the handling and purification of 6-bromo-4-chloroquinoline.
| Issue | Possible Cause | Recommended Solution |
| Low yield of 6-bromo-4-chloroquinoline and presence of a significant amount of a more polar byproduct. | Hydrolysis of the product during aqueous workup, especially during neutralization with a base. | 1. Minimize contact time with base: Add the basic solution slowly at 0°C and immediately proceed to extraction. 2. Use a weaker base: Consider using a saturated solution of sodium bicarbonate instead of stronger bases like sodium hydroxide. 3. Switch to a non-aqueous workup: Evaporate the excess chlorinating agent and dissolve the residue in an aprotic solvent for washing. |
| Product precipitates out of the aqueous layer during neutralization. | The product may have low solubility in the aqueous medium, and hydrolysis may also be occurring. | Ensure vigorous stirring during neutralization to keep the product suspended and facilitate its dissolution into the organic extraction solvent. Add the organic solvent before or during neutralization. |
| Difficulty in separating the product from the hydrolyzed impurity by column chromatography. | The two compounds have similar polarities. | 1. Optimize the mobile phase: A gradient elution from a nonpolar to a more polar solvent system may be necessary. 2. Use a modified stationary phase: Consider using alumina instead of silica gel. 3. Employ an alternative purification method: Recrystallization from a suitable solvent (e.g., hexane, ethanol/water) can be effective.[5] |
| The final product is a colored solid, but the pure compound is expected to be a white or light yellow solid. | Presence of colored impurities from the reaction or degradation. | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities.[5] |
Quantitative Data Summary
| Condition | pH | Temperature (°C) | Relative Hydrolysis Rate (Hypothetical) |
| Acidic | 2 | 25 | Very Low (<0.1) |
| Neutral | 7 | 25 | 1 (Reference) |
| Basic | 10 | 25 | High (>>10) |
| Basic | 12 | 25 | Very High (>>>100) |
| Neutral | 7 | 50 | Moderate (~5-10) |
| Basic | 10 | 50 | Very High (>>100) |
Note: This table is for illustrative purposes to demonstrate the significant impact of pH and temperature on the rate of hydrolysis. Actual rates should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline with Hydrolysis-Minimizing Aqueous Workup
This protocol is adapted from literature procedures.[1][6]
-
To a round-bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully and slowly pour the residue onto crushed ice with vigorous stirring.
-
While keeping the mixture cold in an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is between 7 and 8.
-
Immediately extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Non-Aqueous Workup and Purification
-
Following the reflux in POCl₃ as described in Protocol 1, cool the reaction mixture and remove the excess POCl₃ under reduced pressure.
-
Dissolve the oily residue in a suitable aprotic solvent like toluene or dichloromethane.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by a water wash, and finally a brine wash. Perform these washes quickly and at a low temperature if possible.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a non-polar solvent like hexane or a mixture of solvents such as ethanol/water.[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-4-hydroxyquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. atlantis-press.com [atlantis-press.com]
Technical Support Center: Optimization of 6-Bromoquinolin-4-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 6-Bromoquinolin-4-ol. This valuable intermediate is crucial in the development of various bioactive compounds. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most frequently employed method for the synthesis of this compound is the Gould-Jacobs reaction.[1][2] This reaction involves two key steps: the condensation of 4-bromoaniline with a malonic acid derivative, such as diethyl (ethoxymethylene)malonate, followed by a high-temperature thermal cyclization.[1][3]
Q2: Why is a high temperature crucial for the cyclization step in the Gould-Jacobs reaction?
A2: The high temperature, typically ranging from 190°C to 250°C, is necessary to provide the activation energy for the electrocyclic ring-closing reaction that forms the quinoline core.[4][5] Insufficient temperature can lead to a low or no yield of the desired this compound.[5]
Q3: What are the key parameters to control for optimizing the yield and purity of this compound?
A3: To optimize the synthesis, careful control of the following parameters is essential:
-
Reaction Temperature: Both the initial condensation and the final cyclization temperatures significantly impact the reaction rate and the formation of byproducts.[4][5]
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation and the formation of impurities.[2][5]
-
Solvent: The choice of solvent for the cyclization step is critical. High-boiling point solvents like diphenyl ether or mineral oil are commonly used to achieve the necessary high temperatures.[1][4][6]
-
Purity of Starting Materials: Using pure 4-bromoaniline and malonic acid derivatives is crucial to prevent side reactions and ensure a high-quality product.[2]
Q4: Can microwave-assisted synthesis be used for this reaction?
A4: Yes, microwave-assisted synthesis is a modern adaptation of the Gould-Jacobs reaction that can significantly reduce reaction times and potentially improve yields for quinolinone derivatives.[7] For instance, the cyclization time can be reduced from several hours to 15-20 minutes.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of the intermediate condensation product | Incomplete reaction between 4-bromoaniline and the malonic acid derivative. | - Ensure the removal of ethanol formed during the reaction, for example, by distillation.[1]- Consider using a catalytic amount of a mild acid to increase the reaction rate.[5]- Gently heat the reaction mixture to facilitate condensation.[5] |
| Low yield during the high-temperature cyclization step | - Insufficient temperature for the ring-closing reaction.[5]- Degradation of the product due to excessively high temperatures or prolonged heating.[2][5] | - Carefully optimize the cyclization temperature. Using a high-boiling point solvent like diphenyl ether helps maintain a consistent temperature.[1][2][4]- Minimize the reaction time at high temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Formation of dark-colored impurities or charring | Decomposition of starting materials or the product at high temperatures.[2] | - Lower the cyclization temperature and potentially extend the reaction time.[2]- Ensure the starting materials are pure and free from contaminants.[2] |
| Difficulty in isolating the final product | The product may precipitate in the high-boiling solvent upon cooling, making filtration challenging. | - After cooling, dilute the reaction mixture with a non-polar solvent like petroleum ether or chloroform to facilitate the precipitation and filtration of the product.[1][6] |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 4-hydroxyquinolines.[1][2]
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture to 100-120°C for 1-2 hours. During this time, ethanol will be formed and can be removed by distillation.[1] The progress of the formation of the intermediate, diethyl ((4-bromophenyl)amino)methylenemalonate, can be monitored by TLC.
Step 2: Cyclization
-
To the flask containing the intermediate, add a high-boiling point solvent such as diphenyl ether.[1]
-
Heat the mixture to a temperature of approximately 240-250°C for 30-60 minutes to induce cyclization.[1]
-
Monitor the reaction by TLC until the starting intermediate is consumed.
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with petroleum ether to precipitate the crude product.[1]
-
Collect the solid by filtration and wash it with petroleum ether.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound and its derivatives, illustrating the range of parameters that can be optimized.
| Starting Materials | Cyclization Solvent | Temperature | Time | Yield | Reference |
| 4-bromoaniline, Diethyl (ethoxymethylene)malonate | Diphenyl ether | 240-250°C | 30-60 min | Not specified | [1] |
| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Ether | Reflux | 10 min | 59.89% | [4][8] |
| 2-carboxy-4-hydroxy-6-bromoquinoline | Light mineral oil | 270-295°C | 10-15 min | Not specified | [6] |
| 4-bromoaniline, Ethyl acetoacetate, Triethyl orthoformate (Microwave) | Solvent-free | 140°C | 15-20 min | ~85% (for bromo derivative) | [7] |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key stages of the synthesis and a troubleshooting decision tree.
Caption: Experimental workflow for the Gould-Jacobs synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Microwave-Assisted Synthesis of 6-Bromoquinolin-4-ol
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 6-Bromoquinolin-4-ol. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and data presentation to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave-assisted synthesis for this compound over conventional heating methods? A1: Microwave-assisted synthesis offers several key advantages, including significantly reduced reaction times (minutes compared to hours), often leading to higher product yields and improved purity.[1][2][3] This efficiency stems from the direct and rapid heating of the reaction mixture, which accelerates reaction rates and can minimize the formation of degradation byproducts that may occur with prolonged heating.[1][4]
Q2: What is the most common synthetic route for this compound that is adaptable to microwave synthesis? A2: The most prevalent method is a variation of the Gould-Jacobs reaction.[4][5] This pathway involves two main stages: the condensation of 4-bromoaniline with a β-dicarbonyl compound (like diethyl (ethoxymethylene)malonate or a derivative of Meldrum's acid), followed by a high-temperature thermal cyclization to form the quinolinone ring system.[5][6][7] Microwave irradiation is particularly effective for the high-energy cyclization step.[4]
Q3: How do I select an appropriate solvent for this reaction? A3: The choice of solvent is critical for efficient microwave synthesis. Polar solvents such as DMF, DMSO, and ethanol are commonly used because they couple effectively with microwave irradiation.[1] However, high-boiling point, non-polar solvents like diphenyl ether, traditionally used for thermal cyclization, can also be used in a microwave reactor.[6][7] Solvent-free ("neat") conditions are also a viable and greener alternative, provided the reactants can form a liquid phase at the reaction temperature.[1]
Q4: Is it safe to use a domestic microwave oven for this synthesis? A4: No, using a domestic microwave oven is strongly discouraged for chemical synthesis. These appliances lack the precise temperature and pressure controls necessary for reproducible and safe experiments, especially when working with organic solvents.[1] Dedicated scientific microwave reactors are equipped with essential safety features and allow for accurate monitoring and control of reaction parameters.[1]
Q5: My final product exists as a tautomer. Is this normal? A5: Yes, this is expected. The product, this compound, is a 4-hydroxyquinoline that exists in a keto-enol tautomeric equilibrium with 6-Bromoquinolin-4(1H)-one. The quinolone (keto) form often predominates, but the presence and ratio of both forms can be observed depending on the solvent and temperature used for analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the observed problem.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Microwave Absorption: The reaction mixture is not heating effectively. | Add a small amount of a polar solvent (e.g., DMF, ethanol) or a silicon carbide (SiC) stir bar to improve energy absorption.[1] |
| Insufficient Temperature/Time: The cyclization step has a high activation energy and may not have reached the required temperature or been held for long enough.[4] | Gradually increase the reaction temperature (e.g., in 10-20 °C increments) or the hold time. Refer to the data table below for guidance. | |
| Low Substrate Reactivity: The specific aniline or dicarbonyl compound used may be less reactive. | Adjust reaction conditions to be more forcing (higher temperature, longer time). Consider adding a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) to promote the initial condensation.[4] | |
| Formation of Side Products / Impurities | Localized Overheating or "Hot Spots": Non-uniform heating can cause decomposition of reactants or products. | Ensure efficient stirring of the reaction mixture. Reduce the microwave power and use pulsed heating to maintain a more uniform temperature.[1] |
| Product Degradation: The reaction temperature is too high, or the irradiation time is too long. | Lower the reaction temperature and shorten the irradiation time.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: If an acid catalyst is used, it may become deactivated under the reaction conditions. | Add a fresh portion of the catalyst or switch to a more robust catalyst that is stable under microwave conditions.[1] |
| Reversible Reaction Equilibrium: The initial condensation step is reversible, and the removal of the byproduct (e.g., ethanol or water) may be incomplete. | If possible, perform the condensation step separately under conditions that favor byproduct removal before proceeding to the microwave cyclization step. | |
| Poor Reproducibility | Inconsistent Vessel Positioning: The location of the vial within the microwave cavity affects energy absorption. | Always place the reaction vessel in the same position within the microwave cavity for each experiment.[1] |
| Impure Reactants or Solvents: Impurities can inhibit the reaction or lead to unwanted side reactions. | Ensure the purity of all starting materials and solvents before use.[1] |
Data Presentation
Table 1: Starting Materials for this compound Synthesis
| Compound | Role | Molar Mass ( g/mol ) | Key Properties |
| 4-Bromoaniline | Starting Material | 172.02 | Provides the substituted benzene ring and nitrogen atom. |
| Diethyl (ethoxymethylene)malonate | Starting Material | 216.22 | Provides the three-carbon chain for the pyridine ring. |
| Diphenyl Ether | Solvent (optional) | 170.21 | High-boiling point solvent suitable for thermal cyclization. |
| Polyphosphoric Acid (PPA) | Catalyst/Solvent | N/A | Can act as both a cyclizing agent and a solvent. |
Table 2: Representative Effect of Microwave Conditions on Yield
This table summarizes representative data from a related Gould-Jacobs synthesis to illustrate the importance of optimizing reaction parameters. Actual optimal conditions for this compound may vary.
| Temperature (°C) | Time (min) | Power (W) | Yield (%) | Observation |
| 220 | 10 | 250 | 35 | Incomplete conversion. |
| 240 | 5 | 300 | 55 | Improved yield, but starting material remains. |
| 250 | 5 | 300 | 78 | Good yield with minimal side products. |
| 250 | 15 | 300 | 65 | Yield decreases due to potential product degradation with prolonged time.[4] |
| 260 | 5 | 300 | 72 | Higher temperature does not significantly improve yield and increases risk of decomposition. |
Experimental Protocols & Visualizations
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from the Gould-Jacobs reaction, optimized for a dedicated microwave synthesis system.
Materials:
-
4-bromoaniline (1.0 mmol)
-
Diethyl (ethoxymethylene)malonate (1.1 mmol)
-
Diphenyl ether (2-3 mL, optional, as solvent)
-
Microwave synthesis vial (e.g., 10 mL) with a magnetic stir bar
-
Petroleum ether or hexane (for washing)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: To a 10 mL microwave synthesis vial, add 4-bromoaniline (1.0 mmol) and diethyl (ethoxymethylene)malonate (1.1 mmol). If a solvent is used, add diphenyl ether (2-3 mL).
-
Sealing: Add the magnetic stir bar, and securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Set the reaction temperature to 250 °C, the hold time to 5-10 minutes, and the power to a maximum of 300W with stirring enabled. Note: These parameters should be optimized for the specific instrument being used.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically with a stream of compressed air). A precipitate of the product may form upon cooling.
-
Isolation: Open the cooled vial. If diphenyl ether was used, dilute the mixture with petroleum ether or hexane to precipitate the product fully. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold petroleum ether or ethanol to remove residual solvent and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture.
-
Drying & Analysis: Dry the purified solid under vacuum. Analyze the product for purity (e.g., HPLC, LC-MS) and confirm its structure ('H NMR, ¹³C NMR, MS). The expected molecular weight for C₉H₆BrNO is 224.05 g/mol .[8]
Caption: Experimental workflow for microwave-assisted synthesis of this compound.
Synthetic Pathway
The reaction proceeds via an initial condensation of 4-bromoaniline with diethyl (ethoxymethylene)malonate to form an enamine intermediate, which then undergoes a high-temperature, microwave-assisted thermal cyclization to yield the final product.
Caption: Gould-Jacobs pathway for this compound synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing and solving the common issue of low product yield.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
Technical Support Center: Synthesis of 6-Bromoquinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-bromoquinolin-4-ol, with a special focus on the critical requirement for anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is a variation of the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of 4-bromoaniline with a malonic acid derivative, such as diethyl malonate or diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[1][2]
Q2: Why are anhydrous conditions so critical for the synthesis of this compound?
A2: The Gould-Jacobs reaction is highly sensitive to moisture, especially during the high-temperature cyclization step. The malonic ester starting material can undergo hydrolysis in the presence of water, particularly under the acidic or basic conditions that can arise during the reaction. This leads to the formation of malonic acid, which can then decarboxylate to unwanted byproducts, ultimately reducing the yield and purity of the desired this compound.
Q3: What are the primary starting materials for this synthesis?
A3: The key starting materials are 4-bromoaniline and a suitable malonic acid derivative. Common choices for the malonic ester include diethyl malonate, Meldrum's acid, and diethyl ethoxymethylenemalonate. The cyclization is typically carried out in a high-boiling point, inert solvent such as diphenyl ether.
Q4: What kind of yields can I expect from this synthesis?
A4: The reported yields for the synthesis of this compound can vary depending on the specific protocol and reaction conditions. Yields ranging from approximately 60% to 77% have been documented in the literature.[3]
Q5: Are there any alternative methods for the synthesis of this compound?
A5: Yes, the Knorr quinoline synthesis is a potential alternative route. This method involves the reaction of an aniline with a β-ketoester. However, the Gould-Jacobs approach is more commonly cited for this specific compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Presence of moisture in reagents or solvent leading to hydrolysis of the malonic ester. | Ensure all glassware is thoroughly dried in an oven prior to use. Use freshly distilled and dried solvents. Dry 4-bromoaniline and the malonic ester derivative using appropriate methods (e.g., vacuum drying, use of desiccants). |
| Incomplete cyclization reaction. | Ensure the reaction temperature is maintained at the optimal level (typically around 250 °C in diphenyl ether). The reaction time may also need to be optimized. | |
| Impure starting materials. | Use high-purity 4-bromoaniline and malonic ester. Purify starting materials if necessary. | |
| Formation of significant side products | Hydrolysis and subsequent decarboxylation of the malonic ester due to moisture. | Strictly adhere to anhydrous reaction conditions. Consider the use of a high-boiling point aprotic solvent to minimize water contamination. |
| Side reactions of 4-bromoaniline at high temperatures. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline. | |
| Difficulty in isolating the product | Product is soluble in the reaction solvent or wash solvents. | Ensure the reaction mixture is cooled sufficiently to allow for precipitation of the product. Use a non-polar solvent like petroleum ether to induce precipitation. |
| Product is contaminated with the high-boiling solvent (diphenyl ether). | Thoroughly wash the crude product with a suitable solvent in which the product has low solubility but the diphenyl ether is soluble (e.g., petroleum ether, hexane). |
Experimental Protocols
Synthesis of this compound via Gould-Jacobs Reaction
This protocol is a generalized procedure based on commonly reported methods.
Materials:
-
4-bromoaniline
-
Diethyl ethoxymethylenemalonate (or a similar malonic acid derivative)
-
Diphenyl ether (high-boiling solvent)
-
Petroleum ether (for precipitation)
-
Ethanol (for washing)
Procedure:
-
Condensation: In a round-bottom flask, combine 4-bromoaniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically at 100-120°C, for 1-2 hours. Ethanol is formed as a byproduct and can be removed by distillation.
-
Cyclization: In a separate flask, preheat diphenyl ether to approximately 250°C under an inert atmosphere. Slowly and carefully add the intermediate adduct from the previous step to the hot diphenyl ether. Maintain the reaction temperature for 30-60 minutes.
-
Isolation: After the reaction is complete, allow the mixture to cool. The product will precipitate out of the solution. Add petroleum ether to facilitate further precipitation. Collect the solid product by filtration.
-
Purification: Wash the collected solid with petroleum ether to remove residual diphenyl ether, followed by a wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent if necessary.
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |
| 4-bromoaniline | 6-bromo-4-hydroxyquinoline-3-carboxylic acid | Diphenyl ether | 260 | 77 |
| 4-bromoaniline | 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl ether | Reflux | 59.89 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A schematic overview of the synthesis of this compound.
References
Technical Support Center: Purifying 6-Bromoquinolin-4-ol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 6-Bromoquinolin-4-ol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals are Forming
-
Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: The lack of crystal formation is a common issue that can be attributed to several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[1]
-
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution: If you suspect high solubility, you may need to try a different solvent or a solvent mixture.
-
-
Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for the initial crystals to start growing.
-
Solution 1: Scratching. Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[1]
-
Solution 2: Seeding. Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This will act as a template for crystal growth.[1]
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: My this compound is separating from the solution as an oily liquid instead of forming solid crystals. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that this compound has a high melting point (around 283°C), this is more likely due to the presence of impurities that significantly depress the melting point of the crude material.
-
Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.
-
Solution 2: Modify the Solvent System. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.
-
Solution 3: Slower Cooling. Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can promote oil formation.
-
Issue 3: The Final Yield of Crystals is Very Low
-
Question: I have successfully obtained crystals, but the amount is much less than I expected. How can I improve my yield?
Answer: A low yield can be frustrating. Here are some common causes and their solutions:
-
Using Too Much Solvent: This is the most frequent reason for a low yield, as a significant portion of your compound will remain dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
-
Premature Filtration: Filtering the crystals before the crystallization process is complete will result in leaving a substantial amount of the product in the solution.
-
Solution: Ensure the solution has fully cooled to room temperature and then in an ice bath to maximize crystal formation before filtration.
-
-
High Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of the compound even when cold.
-
Solution: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.[1]
-
-
Issue 4: The Purified Crystals are Colored
-
Question: The crystals I obtained are brownish or off-white, but I expect a purer, lighter-colored solid. How can I remove colored impurities?
Answer: The synthesis of this compound can sometimes result in colored impurities.
-
Solution: Activated Charcoal Treatment. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[1]
-
Procedure:
-
Add a small amount (e.g., a spatula tip) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the hot, colorless filtrate to cool and crystallize as usual.
-
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Suitability for Recrystallization
| Solvent | Solubility at Room Temp. (approx. 20-25°C) | Solubility at Boiling Point | Suitability for Recrystallization | Notes |
| Ethanol | Low to Medium | High | Good | A common and effective solvent for recrystallizing quinoline derivatives. |
| Acetic Acid | Low to Medium | High | Good | Can be effective, especially if impurities are less soluble in acidic conditions. |
| Ethyl Acetate | Low | Medium | Fair to Good | Synthesis procedures involve washing with ethyl acetate, suggesting low solubility. May require larger volumes. |
| Petroleum Ether | Very Low | Very Low | Poor (as a single solvent) | Useful for washing the final product to remove non-polar impurities. |
| Water | Very Low | Low | Poor | The compound is not expected to be sufficiently soluble in hot water for effective recrystallization. |
| Ethanol/Water | Variable | Variable | Potentially Good | A solvent mixture can be optimized to achieve ideal solubility characteristics. |
Note: The solubility data presented is qualitative and based on general principles and observations from related compounds. Experimental verification is recommended to determine the optimal solvent and conditions for your specific sample.
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol
-
Solvent Preparation: Place a volume of ethanol in a separate flask and heat it on a hot plate.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the hot ethanol, just enough to cover the solid.
-
Heating: Place the flask containing the crude solid on the hot plate and bring the mixture to a gentle boil while stirring or swirling.
-
Addition of Solvent: Continue adding small portions of the hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Challenges in the scale-up synthesis of 6-Bromoquinolin-4-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up synthesis of 6-Bromoquinolin-4-ol.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low Yield in the Initial Condensation Reaction
-
Question: My condensation reaction between 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) is giving a low yield of the intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of DEEM (1.1-1.2 equivalents). The reaction is typically heated at 100-120°C for 1-2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Ethanol Removal: The condensation reaction produces ethanol as a byproduct. Its accumulation can slow down or reverse the reaction. On a larger scale, ensure efficient removal of ethanol by distillation.[1]
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions can occur. Stick to the recommended temperature and time frame.
-
Issue 2: Poor Yield and Tar Formation During High-Temperature Cyclization
-
Question: During the thermal cyclization of the intermediate in a high-boiling solvent like diphenyl ether, I am observing significant tar formation and a low yield of this compound. How can I mitigate this?
-
Answer:
-
Localized Overheating: On a larger scale, inefficient heat distribution can lead to localized overheating, causing decomposition and tar formation. Ensure uniform heating of the reaction vessel. The use of a thermal fluid in a jacketed reactor is recommended for better temperature control.
-
Reaction Time and Temperature: The high-temperature cyclization is a critical step. The temperature should be carefully controlled, typically between 240-260°C.[1][2] Prolonged heating at these temperatures can lead to product degradation.[2] A thorough time-temperature study is recommended to find the optimal conditions for your specific scale.[2]
-
Atmosphere Control: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures, which can contribute to tar formation.
-
Rate of Addition: Adding the intermediate portion-wise to the pre-heated diphenyl ether can help to control the reaction exotherm and minimize the formation of byproducts.[1]
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am facing challenges in isolating and purifying this compound from the reaction mixture. What are the best practices?
-
Answer:
-
Precipitation: After the cyclization, the reaction mixture is typically cooled and diluted with a non-polar solvent like petroleum ether or n-hexane to precipitate the product.[1][3] Ensure the mixture is sufficiently cooled before adding the anti-solvent to maximize precipitation.
-
Washing: The precipitated solid should be thoroughly washed with a suitable solvent (e.g., petroleum ether, ethyl acetate) to remove residual high-boiling solvent and other impurities.[2]
-
Recrystallization: If the purity is still low, recrystallization is a common purification method. Suitable solvents include ethanol, acetic acid, or dimethylformamide (DMF).[1] However, "oiling out" can be an issue with quinolones. If this occurs, try redissolving the oil in a minimal amount of hot solvent and cooling slowly, or use a different solvent system.[4][5]
-
Filtration and Drying: Ensure the product is collected efficiently by filtration and is thoroughly dried under vacuum to remove any residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The overall yield can vary depending on the specific conditions and scale of the reaction. Reported yields for the cyclization step to form the quinolin-4-one ring system are often in the range of 77-81%.[3] Careful optimization of reaction parameters is crucial for achieving high yields.
Q2: Are there alternative methods to the high-temperature cyclization in diphenyl ether?
A2: Yes, microwave-assisted synthesis has been shown to be an effective alternative, often leading to shorter reaction times and improved yields.[6][7] However, scaling up microwave reactions can present its own set of challenges.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.[1] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point, which is reported to be around 283°C.[8]
Experimental Protocols
Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate (Intermediate)
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup, add 4-bromoaniline (1 equivalent).
-
Reagent Addition: Add diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Reaction: Heat the mixture to 100-120°C with stirring.
-
Ethanol Removal: Continuously remove the ethanol byproduct via distillation.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up: The resulting intermediate adduct can be used directly in the next step or purified by recrystallization from ethanol if necessary.
Synthesis of this compound (High-Temperature Cyclization)
-
Reaction Setup: In a separate, larger reaction vessel equipped with a mechanical stirrer, thermometer, and an inert gas inlet, preheat diphenyl ether to 240-250°C.
-
Addition of Intermediate: Slowly and portion-wise, add the intermediate from the previous step to the hot diphenyl ether. Maintain the temperature between 240-260°C.
-
Reaction: Stir the mixture at this temperature for 30-60 minutes. Monitor the completion of the cyclization by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add petroleum ether or n-hexane (a significant volume) with stirring to precipitate the product.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid thoroughly with petroleum ether and then with ethyl acetate to remove residual diphenyl ether and other impurities.[2]
-
Drying: Dry the product under vacuum.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| Condensation | 4-bromoaniline, Diethyl ethoxymethylenemalonate | None | 100-120 | 1-2 | >95 (crude) |
| Cyclization | Diethyl 2-((4-bromophenylamino)methylene)malonate | Diphenyl ether | 240-260 | 0.5-1 | 77-81 |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
Validation & Comparative
A Comparative Guide to 6-Bromoquinolin-4-ol and Its Isomers for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, synthesis, and biological activities of 6-bromoquinolin-4-ol versus other key bromoquinoline isomers, supported by experimental data.
In the landscape of medicinal chemistry and drug discovery, quinoline scaffolds are of paramount importance due to their versatile biological activities. The introduction of a bromine atom to the quinoline ring system can significantly modulate the molecule's physicochemical properties and biological efficacy. This guide provides a comprehensive comparison of this compound with other commercially significant bromoquinoline isomers, namely 3-bromoquinoline, 5-bromoquinoline, and 8-bromoquinoline. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Physicochemical Properties: A Comparative Overview
The position of the bromine atom on the quinoline ring, along with the presence of other functional groups, profoundly influences the physicochemical characteristics of these isomers. These properties are critical for predicting the behavior of these compounds in biological systems and for designing synthetic and purification strategies.
| Property | This compound | 3-Bromoquinoline | 5-Bromoquinoline | 8-Bromoquinoline |
| Molecular Formula | C₉H₆BrNO | C₉H₆BrN | C₉H₆BrN | C₉H₆BrN |
| Molecular Weight ( g/mol ) | 224.05[1] | 208.05[2][3] | 208.05 | 208.05[4] |
| Melting Point (°C) | 283 (lit.)[1][5] | 13-15 (lit.)[2][3][6] | 43-48 | Not Available |
| Boiling Point (°C) | 370.7±22.0 (Predicted)[1] | 274-276 (lit.)[2][6] | 280 | 112-113 / 0.5 mmHg (lit.)[7] |
| Density (g/mL at 25°C) | 1.705±0.06 (Predicted)[1] | 1.533 (lit.)[2][6] | Not Available | 1.594 (lit.)[7] |
| Appearance | White to light yellow powder/crystal[1] | Colorless to light yellow liquid[6] | Yellow to brown solid[8] | Not Available |
| pKa | 3.83±0.40 (Predicted)[1] | 2.69 (at 25℃)[6] | Not Available | Not Available |
| LogP | Not Available | 3.03[6] | Not Available | Not Available |
| Water Solubility | Very slightly soluble (0.36 g/L at 25°C) (Calculated)[9] | 103 mg/L at 25℃[6] | Less soluble in water[8] | Not Available |
Synthesis of Bromoquinoline Isomers: Experimental Protocols
The synthetic routes to these bromoquinoline isomers vary in complexity and regioselectivity. Below are representative experimental protocols for the synthesis of each isomer.
Synthesis of this compound
A common method for the synthesis of this compound involves the thermal cyclization of a substituted aniline derivative.
Experimental Protocol:
-
Condensation: 4-Bromoaniline is reacted with diethyl (ethoxymethylene)malonate.
-
Thermal Cyclization: The resulting intermediate adduct is added to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.
-
Isolation: After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is collected by filtration.
-
Hydrolysis and Decarboxylation: The ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield this compound.
Synthesis of 3-Bromoquinoline
The synthesis of 3-bromoquinoline can be achieved through several methods, with the Sandmeyer reaction being a classic approach.
Experimental Protocol:
-
Diazotization: 3-Aminoquinoline is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) bromide in HBr.
-
Work-up: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 3-bromoquinoline.
Synthesis of 5-Bromoquinoline
A common route to 5-bromoquinoline is through the Sandmeyer reaction starting from 5-aminoquinoline.
Experimental Protocol:
-
Diazotization: 5-Aminoquinoline is dissolved in aqueous hydrogen bromide and cooled to 0°C. A solution of sodium nitrite in water is added dropwise.
-
Sandmeyer Reaction: The resulting diazonium salt solution is added dropwise to a solution of copper(I) bromide in aqueous HBr at 75°C.
-
Work-up: The mixture is stirred at room temperature, then basified with sodium hydroxide and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated to give 5-bromoquinoline.[10]
Synthesis of 8-Bromoquinoline
8-Bromoquinoline can be synthesized via a Skraup synthesis using 2-bromoaniline.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-bromoaniline, glycerol, arsenic pentoxide, and concentrated sulfuric acid is prepared.
-
Heating: The mixture is heated, and the reaction is initiated. The reaction is often vigorous and requires careful temperature control.
-
Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and made alkaline with sodium hydroxide. 8-Bromoquinoline is then isolated by steam distillation or solvent extraction.
Biological Activity: A Comparative Analysis
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-dibromo-8-hydroxyquinoline | HeLa (Cervical Cancer) | 9.3 | [11] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (Colon Cancer) | 17.9 | [11] |
| 5,7-dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 16.3 | [11] |
| 7-bromo-8-hydroxyquinoline | HeLa (Cervical Cancer) | 7.5 | [11] |
| 7-bromo-8-hydroxyquinoline | HT29 (Colon Cancer) | 25.3 | [11] |
| 7-bromo-8-hydroxyquinoline | C6 (Glioblastoma) | 18.6 | [11] |
| 5,7-dicyano-8-hydroxyquinoline | HeLa (Cervical Cancer) | 8.4 | [11] |
| 5,7-dicyano-8-hydroxyquinoline | HT29 (Colon Cancer) | 13.2 | [11] |
| 5,7-dicyano-8-hydroxyquinoline | C6 (Glioblastoma) | 20.3 | [11] |
| 5,7-dicyano-8-hydroxyquinoline | L929 (Fibrosarcoma) | 27.6 | [11] |
| 5-FU (Reference Drug) | HeLa (Cervical Cancer) | 24.8 | [11] |
| 5-FU (Reference Drug) | HT29 (Colon Cancer) | 20.8 | [11] |
| 5-FU (Reference Drug) | C6 (Glioblastoma) | 21.2 | [11] |
Note: The table includes data for various brominated and substituted quinolines to provide a comparative context. Direct IC₅₀ values for this compound, 3-bromoquinoline, 5-bromoquinoline, and 8-bromoquinoline under the same experimental conditions were not found in the reviewed literature.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Several quinoline derivatives have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the bromoquinoline isomers (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Conclusion
This guide provides a comparative overview of this compound and its key isomers, highlighting their distinct physicochemical properties, synthetic methodologies, and reported biological activities. The position of the bromine atom significantly impacts the characteristics and potential applications of these compounds. While direct comparative biological data under uniform conditions remains a gap in the current literature, the compiled information serves as a valuable resource for researchers in the field. The provided experimental protocols offer a foundation for the synthesis and evaluation of these promising scaffolds in the pursuit of novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships among these bromoquinoline isomers and to identify lead candidates for drug development.
References
- 1. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 6. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]
- 7. 8-溴喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]
- 9. CAS # 332366-57-1, 6-Bromo-4(1H)-quinolinone, 6-Bromo-1H-quinolin-4-one, 6-Bromo-4-quinolone - chemBlink [chemblink.com]
- 10. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Comparative Bioactivity of 6-Bromoquinolin-4-ol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of 6-bromoquinolin-4-ol derivatives and structurally related compounds. While direct comparative studies on a cohesive series of this compound derivatives are limited in publicly available literature, this document synthesizes existing data on their anticancer and antimicrobial properties to provide valuable insights for therapeutic development.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The introduction of a bromine atom at the 6-position of the quinolin-4-ol core can significantly influence the molecule's physicochemical properties and biological efficacy, making this class of compounds a person of interest for further investigation.
Anticancer Activity
Derivatives of 6-bromoquinoline have demonstrated notable antiproliferative activity against various cancer cell lines. The primary mechanism of action for many quinoline-based anticancer agents involves the inhibition of key cellular processes such as DNA replication and cell signaling pathways crucial for cancer cell survival and proliferation.
Data Summary: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 6-bromoquinoline derivatives and related compounds against various cancer cell lines.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | LDH Cytotoxicity | 6.7 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | LDH Cytotoxicity | 9.8 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | LDH Cytotoxicity | 8.9 µg/mL | [1] |
| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast Adenocarcinoma) | MTT Assay | Not Specified | |
| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | SW480 (Colon Adenocarcinoma) | MTT Assay | Not Specified | |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | E. coli | Agar Streak Dilution | 1.56 µg/mL | [2] |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | S. typhimurium | Agar Streak Dilution | 3.125 µg/mL | [2] |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | L. monocytogenes | Agar Streak Dilution | 1.56 µg/mL | [2] |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | C. albicans | Agar Streak Dilution | 0.78 µg/mL | [2] |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | A. flavus | Agar Streak Dilution | 0.097 µg/mL | [2] |
| Platinum(IV) Complex | HCT116 (Colon) | Not Specified | 19 ± 6 µM | [3] |
| Platinum(IV) Complex | HepG2 (Liver) | Not Specified | 21 ± 5 µM | [3] |
| Platinum(IV) Complex | MCF-7 (Breast) | Not Specified | 22 ± 6 µM | [3] |
| Platinum(IV) Complex | JK-1 (Erythroid) | Not Specified | 13 ± 3 µM | [3] |
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents. Bromoquinoline derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.
Data Summary: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various bromoquinoline derivatives against selected microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [4] |
| 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | [4] |
| 7-bromoquinoline-5,8-dione sulfonamides | Staphylococcus aureus | 0.80 - 1.00 (mg/mL) | [4] |
| Substituted Quinolines | Gram (+) and Gram (-) Bacteria | 62.50–250 | [5] |
Key Experimental Protocols
Reproducibility of experimental data is paramount in scientific research. Below are detailed methodologies for the key bioactivity assays cited in this guide.
MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubation: The plate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[6]
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Antimicrobial Agents: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microdilution plate.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[4][9]
-
Inoculation: Inoculate each well of the microdilution plate with the standardized inoculum.[9]
-
Controls: Include a growth control (no compound) and a sterility control (no microorganism).[9]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[4]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[9]
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by this compound derivatives is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth.[10] Its dysregulation is a hallmark of many cancers.[10] Some quinoline and quinolinone derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[11][12]
Putative inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinolinone derivatives.
A generalized workflow for the synthesis and bioactivity evaluation of novel quinolinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Biological Activities of 6-Bromoquinolin-4-ol Analogs: A Guide for Drug Development Professionals
For researchers and scientists in the field of medicinal chemistry and drug discovery, the quinoline scaffold remains a privileged structure due to its wide range of biological activities. The introduction of a bromine atom at the 6-position of the quinolin-4-ol core has been a strategic approach to enhance the therapeutic potential of this class of compounds. This guide provides a comparative analysis of the anticancer and antimicrobial activities of various 6-bromoquinolin-4-ol analogs, supported by experimental data and detailed protocols to aid in the evaluation of new chemical entities.
The quinolin-4(1H)-one moiety is a key pharmacophore in numerous synthetic compounds with therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The bromine atom at the 6-position and other substitutions on the quinoline ring are intended to modulate the molecule's electronic and steric properties, potentially leading to improved efficacy and target specificity.[1][2]
Anticancer Activity: A Comparative Overview
Derivatives of this compound, particularly those belonging to the quinolinone and quinazolinone classes, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary method for evaluating this in vitro activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for several this compound analogs and related derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| 8a | 6-Bromo-quinazoline-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | |
| SW480 (Colon) | 17.85 ± 0.92 | |||
| MRC-5 (Normal Lung) | 84.20 ± 1.72 | |||
| 5 | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain) | 6.7 µg/mL | [4] |
| HeLa (Cervical) | 8.9 µg/mL | [4] | ||
| HT29 (Colon) | 10.2 µg/mL | [4] | ||
| 6 | 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain) | 25.6 µg/mL | [4] |
| HeLa (Cervical) | >50 µg/mL | [4] | ||
| HT29 (Colon) | >50 µg/mL | [4] | ||
| 11 | 7-Cyano-8-hydroxyquinoline | C6 (Rat Brain) | 15.3 µg/mL | [4] |
| HeLa (Cervical) | 18.9 µg/mL | [4] | ||
| HT29 (Colon) | 20.1 µg/mL | [4] | ||
| 12 | 5,7-Dicyano-8-hydroxyquinoline | C6 (Rat Brain) | 10.8 µg/mL | [4] |
| HeLa (Cervical) | 12.4 µg/mL | [4] | ||
| HT29 (Colon) | 15.5 µg/mL | [4] |
Antimicrobial Activity: A Broad Spectrum of Potential
Quinolone derivatives are well-established antibacterial agents, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[1] The 6-bromo substitution has been explored to enhance the antimicrobial spectrum and potency of these compounds. The standard method for quantifying antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5][6]
The following table summarizes the MIC values of representative quinoline derivatives against various bacterial strains. A lower MIC value indicates a stronger antimicrobial effect.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Quinolone-coupled hybrid (5d) | Staphylococcus aureus | 0.125 - 8 | [7] |
| Escherichia coli | 0.125 - 8 | [7] | |
| 1,2,3-Triazole incorporated quinoline (9) | Staphylococcus aureus | 0.12 | [1] |
| Streptococcus pyogenes | 8 | [1] | |
| Salmonella typhi | 0.12 | [1] | |
| Pseudomonas aeruginosa | >1024 | [1] | |
| Escherichia coli | 0.12 | [1] | |
| 2-Phenyl-4-hydroxyquinoline derivatives | Staphylococcus aureus | 16 - 64 | [6] |
| Bacillus subtilis | 8 - 32 | [6] | |
| Escherichia coli | 32 - 128 | [6] | |
| Pseudomonas aeruginosa | >128 | [6] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is a standard method for assessing cell viability and proliferation.[3][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]
Caption: A generalized workflow for in vitro anticancer drug screening.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the microtiter plates.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[6]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[5][6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6]
Caption: Standard workflow for antimicrobial susceptibility testing.
Signaling Pathway: PI3K/Akt Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.[10][11] Several quinoline and quinazolinone derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer activity.[12] By targeting key components of the PI3K/Akt pathway, these compounds can effectively halt uncontrolled cancer cell growth and induce apoptosis.[3][13]
Caption: A plausible signaling pathway for the anticancer activity of quinolinone derivatives.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives often involves multi-step reactions. A common starting material is 4-bromoaniline.[14] One reported synthesis of this compound involves the reaction of 6-bromo-4-hydroxyquinoline-3-carboxylic acid with diphenyl ether at high temperatures.[15] Further modifications, such as chlorination followed by iodination, can be performed to generate intermediates for more complex analogs.[14] For instance, 6-bromo-4-chloroquinoline can be synthesized by treating this compound with phosphorus oxychloride (POCl3).[14] The Chan-Lam cross-coupling reaction is another method used to synthesize functionalized derivatives of this compound.[2]
The synthesis of 6-bromo-quinazoline-4(3H)-one derivatives can be achieved by reacting 5-bromoanthranilic acid with an appropriate isothiocyanate, followed by alkylation or arylation.[16]
This guide provides a foundational overview of the biological activities of this compound analogs. The presented data and protocols are intended to facilitate further research and development of this promising class of compounds as potential therapeutic agents.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptomics analyses reveal the effects of Pentagamaboronon-0-ol on PI3K/Akt and cell cycle of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlantis-press.com [atlantis-press.com]
- 15. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 16. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of 6-Bromoquinolin-4-ol Derivatives: A Comparative Analysis
For Immediate Release
Shanghai, China – December 28, 2025 – In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comprehensive comparison of the antibacterial efficacy of a series of 6-Bromoquinolin-4-ol derivatives against clinically significant drug-resistant bacteria. The data presented herein offers valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
A recent study focusing on functionalized phenoxy quinolines has demonstrated the promising antibacterial potential of this compound derivatives. This comparison guide synthesizes these findings, presenting a clear and objective analysis of their performance against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA), two of the most challenging pathogens in clinical settings.
Comparative Antibacterial Efficacy
The antibacterial activity of eight this compound derivatives (designated 3a-3h) was evaluated and compared with the standard antibiotic cefoxitin. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify their efficacy. The results are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives and Cefoxitin against ESBL-producing E. coli
| Compound | MIC (mg/mL) | MBC (mg/mL) |
| 3a | 12.5 | 25 |
| 3b | 50 | 50 |
| 3c | 12.5 | 25 |
| 3d | 25 | 50 |
| 3e | 6.25 | 12.5 |
| 3f | 12.5 | 25 |
| 3g | 12.5 | 25 |
| 3h | 12.5 | 25 |
| Cefoxitin | > 50 | > 50 |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Derivatives and Cefoxitin against MRSA
| Compound | MIC (mg/mL) | MBC (mg/mL) |
| 3a | 12.5 | 25 |
| 3b | 25 | 50 |
| 3c | 12.5 | 25 |
| 3d | 50 | > 50 |
| 3e | 6.25 | 12.5 |
| 3f | 12.5 | 25 |
| 3g | 12.5 | 25 |
| 3h | 12.5 | 25 |
| Cefoxitin | > 50 | > 50 |
Among the tested derivatives, compound 3e exhibited the highest antibacterial activity against both ESBL-producing E. coli and MRSA, with an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL.[1] Notably, all the tested this compound derivatives, with the exception of higher concentrations of 3b and 3d, demonstrated superior efficacy compared to cefoxitin, which was largely ineffective against these resistant strains.
For a broader perspective, the following table provides typical MIC ranges for commonly used antibiotics against these challenging pathogens.
Table 3: Comparative MIC Values of Standard Antibiotics against ESBL-producing E. coli and MRSA
| Antibiotic | Target Organism | Typical MIC Range (µg/mL) |
| Ciprofloxacin | ESBL-producing E. coli | 0.25 - >32[2][3] |
| Ampicillin | E. coli ATCC 25922 | 2 - 8[4] |
| Vancomycin | MRSA | 0.5 - 2[5][6] |
| Linezolid | MRSA | 1 - 4[7][8][9] |
It is important to note that direct comparison of absolute MIC values across different studies should be done with caution due to variations in experimental conditions and bacterial strains. However, the data suggests that the this compound scaffold holds promise for the development of potent agents against multidrug-resistant bacteria.
Experimental Protocols
The determination of the antibacterial efficacy of the this compound derivatives followed established and standardized methodologies.
Bacterial Strains and Culture Conditions
Clinical isolates of ESBL-producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA) were used for the antibacterial assays. The bacterial strains were cultured on appropriate nutrient agar plates and incubated at 37°C for 18-24 hours.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.[1]
-
Preparation of Inoculum: A bacterial suspension was prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The this compound derivatives were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of each compound were prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no drug) and a negative control (broth only) were included. The plates were then incubated at 37°C for 18-24 hours.
-
Interpretation of Results: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth was subcultured onto nutrient agar plates.
-
Incubation: The agar plates were incubated at 37°C for 24 hours.
-
Interpretation of Results: The MBC was determined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the subculture plates).
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Quinolone antibiotics, the broader class to which this compound derivatives belong, are known to exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication.
The primary mechanism of action for quinolone antibiotics involves the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for modulating the DNA topology required for replication, transcription, and cell division. By stabilizing the enzyme-DNA complex, quinolones trap these enzymes, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.
Conclusion
The presented data underscores the potential of this compound derivatives as a promising scaffold for the development of new antibacterial agents. The superior in vitro efficacy of these compounds, particularly derivative 3e , against highly resistant ESBL-producing E. coli and MRSA warrants further investigation. Future studies should focus on expanding the antibacterial spectrum analysis to a wider range of pathogens, exploring the structure-activity relationships in more detail, and evaluating the in vivo efficacy and safety of these promising compounds. This research paves the way for the rational design of novel quinolone-based antibiotics to address the urgent threat of antimicrobial resistance.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Failure of Ciprofloxacin Therapy in the Treatment of Community-Acquired Acute Pyelonephritis caused by In-Vitro Susceptible Escherichia coli Strain Producing CTX-Type Extended-Spectrum β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Halogenated Quinolines
The quinoline scaffold is a foundational structure in medicinal chemistry, with its derivatives displaying a broad range of biological activities, including anticancer properties.[1][2] Halogenation of the quinoline ring is a key chemical modification that can significantly influence the molecule's cytotoxic effects and mechanism of action.[1][3] This guide provides a comparative overview of the anticancer activity of various halogenated quinolines—including fluoro-, chloro-, bromo-, and iodo-substituted derivatives—supported by experimental data from in vitro studies.
Data Presentation: Comparative Anticancer Activity
The anticancer efficacy of halogenated quinolines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the viability of cancer cells by 50%. The following table summarizes the IC50 values for various halogenated quinoline derivatives against a panel of human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoroquinolines | Norfloxacin Derivative 73 | Prostate (PC3) | 2.33 | [4] |
| Breast (MCF-7) | 2.27 | [4] | ||
| Breast (MDA-MB-231) | 1.52 | [4] | ||
| Norfloxacin Derivative 74 | Prostate (DU145) | 1.56 | [4] | |
| Ciprofloxacin-Chalcone Hybrid | Leukemia Subpanel | ≤10 | [5] | |
| Bromoquinolines | 5,7-Dibromo-8-hydroxyquinoline | Rat Brain Tumor (C6) | 6.7-25.6 (µg/mL) | [6] |
| Cervical (HeLa) | 6.7-25.6 (µg/mL) | [6] | ||
| Colon (HT29) | 6.7-25.6 (µg/mL) | [6] | ||
| Bromo-methoxyquinoline (Cmpd 11) | Rat Brain Tumor (C6) | 15.4 | [7] | |
| Cervical (HeLa) | 26.4 | [7] | ||
| Colon (HT29) | 15.0 | [7] | ||
| 9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazoline | Not Specified | 29.8 - 74.6 | [8] | |
| Chloroquinolines | Chloroquine (CQ) | Breast (Triple Negative) | Varies (sensitizes to paclitaxel) | [9] |
| 8-Chloro-4-(3,3-dimethyl-1-triazeno)quinoline | Murine Leukemia (P-388, L1210) | Significant Activity | [10] | |
| [(7-chloroquinolin-4-yl)amino]chalcone | Prostate (LNCaP) | 6.95 - 7.93 (µg/mL) | [11] | |
| Iodoquinolines | Iodo-analogue of triazenoquinoline | Murine Leukemia (L1210) | Active | [10] |
Experimental Protocols
The evaluation of anticancer activity involves a series of standardized in vitro assays to determine cytotoxicity, cell viability, and the mechanism of cell death.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.[1]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours to allow for attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated quinoline derivatives (typically ranging from 0.1 µM to 500 µM) and incubated for a further 48 hours.[12]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.[12]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[12]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[12]
-
2. Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the release of LDH from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
-
Methodology: The amount of LDH in the supernatant is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The absorbance is read, and cytotoxicity is calculated relative to control cells.[6][7]
Apoptosis and Cell Cycle Analysis
1. DNA Laddering: This technique is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.
-
Principle: During apoptosis, endonucleases cleave the DNA in the linker regions between nucleosomes, generating fragments in multiples of 180-200 base pairs.
-
Methodology: DNA is extracted from treated cells and run on an agarose gel. The presence of a "ladder" of DNA fragments indicates apoptotic cell death.[7]
2. AO/EB (Acridine Orange/Ethidium Bromide) Double Staining: This fluorescence microscopy-based method distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: Acridine orange stains both live and dead cells (green fluorescence), while ethidium bromide only stains cells with compromised membranes (red fluorescence). Viable cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed chromatin, and necrotic cells have a uniform orange-red appearance.
-
Methodology: Cells are stained with a mixture of AO and EB and observed under a fluorescence microscope to quantify the different cell populations.[13]
Mechanisms of Action and Signaling Pathways
Halogenated quinolines exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. Key molecular targets include topoisomerase enzymes and the autophagy pathway.[14][15][16]
Inhibition of Topoisomerase II
Fluoroquinolone derivatives, in particular, are known to target topoisomerase II, an enzyme crucial for DNA replication and repair.[4][15]
-
Mechanism: By inhibiting topoisomerase II, these compounds prevent the re-ligation of double-strand DNA breaks. This leads to the accumulation of DNA damage, which triggers cell cycle arrest, typically in the S or G2/M phase, and ultimately induces apoptosis.[14][15]
Caption: Inhibition of Topoisomerase II by halogenated quinolines leads to apoptosis.
Inhibition of Autophagy
The 4-aminoquinoline derivative, chloroquine (CQ), is a well-documented inhibitor of autophagy, a cellular degradation process that can promote cancer cell survival under stress.[16][17]
-
Mechanism: As a weak base, CQ accumulates in the acidic environment of lysosomes.[16] This neutralizes the lysosomal pH, inhibiting the activity of acid hydrolases and blocking the fusion of autophagosomes with lysosomes. The inhibition of this final step in the autophagy pathway leads to the accumulation of autophagosomes and can sensitize cancer cells to other therapeutic agents.[16][18]
Caption: Chloroquine inhibits autophagy by blocking autophagosome-lysosome fusion.
Experimental Workflow Visualization
The process of evaluating a novel halogenated quinoline for anticancer activity follows a structured workflow, from initial cytotoxicity screening to mechanistic studies.
Caption: Workflow for the evaluation of anticancer activity in quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 16. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Bromoquinolin-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 6-bromoquinolin-4-ol moiety, in particular, has emerged as a versatile template for the development of novel compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of this compound derivatives, focusing on their structure-activity relationships (SAR) to inform future drug discovery and development efforts.
Core Structure and Numbering
The foundational structure for the derivatives discussed in this guide is this compound. The numbering of the quinoline ring system is crucial for understanding the placement of various functional groups that modulate the biological activity of these compounds.
Caption: Numbering of the this compound scaffold.
Anticancer Activity
Derivatives of the quinolin-4-one scaffold have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The introduction of various substituents at different positions of the this compound core allows for the modulation of their cytotoxic effects against cancer cell lines.
Comparative Anticancer Activity of Quinoline and Quinazolinone Derivatives
While direct quantitative data for a systematic series of this compound derivatives is sparse in the reviewed literature, a comparative analysis of structurally related quinolinone and quinazolinone derivatives provides valuable insights into their potential as anticancer agents.
| Compound Class | Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 6-Bromoquinazoline | Compound 8a (aliphatic linker at SH group) | MCF-7 (Breast) | 15.85 ± 3.32 | [2] |
| SW480 (Colon) | 17.85 ± 0.92 | [2] | ||
| 8-Hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat brain), HeLa (Cervix), HT29 (Colon) | 6.7 - 25.6 µg/mL | [3] |
| Quinoline | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Human tumor cell lines | < 1.0 | [4] |
Note: The data presented is for structurally related compounds to provide a comparative context for the potential of this compound derivatives.
Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution at Position 7: Large and bulky alkoxy substituents at the 7-position of the quinoline ring may be beneficial for antiproliferative activity.[4]
-
Substitution at Position 4: Amino side chain substituents at the 4-position appear to facilitate the antiproliferative activity of this class of compounds.[4] The length of the alkylamino side chain also influences potency, with two methylene units being the most favorable.[4]
-
Bromination: The presence of bromine atoms on the quinoline ring, as seen in 5,7-dibromo-8-hydroxyquinoline, can contribute to strong antiproliferative activity.[3]
Proposed Mechanism of Action: Kinase Inhibition
Many quinoline derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[5] The 4-anilino-quin(az)oline scaffold is a known "hinge binder" that can interact with the ATP-binding site of various kinases.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
In Vitro Performance of 6-Bromoquinolin-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro anticancer and antimicrobial activities of several 6-Bromoquinolin-4-ol derivatives, alongside comparator compounds, to provide a clear performance benchmark.
Anticancer Activity: Cytotoxicity Data
The cytotoxic potential of 6-bromo-substituted quinoline and quinazoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Colon Adenocarcinoma) | < 5-FU | 5-Fluorouracil (5-FU) | Not specified | [1] |
| 6,8-Diphenylquinoline | HT29 (Colon Adenocarcinoma) | < 5-FU | 5-Fluorouracil (5-FU) | Not specified | [1] |
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast Adenocarcinoma) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 | [2] |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colorectal Adenocarcinoma) | 17.85 ± 0.92 | Erlotinib | Not specified | [2] |
| 6,8-dibromo-4(3H)quinazolinone (XIIIb) | MCF-7 (Breast Adenocarcinoma) | 1.7 µg/mL | Doxorubicin | Not specified | [3] |
| 6,8-dibromo-4(3H)quinazolinone (IX) | MCF-7 (Breast Adenocarcinoma) | 1.8 µg/mL | Doxorubicin | Not specified | [3] |
| 6,8-dibromo-4(3H)quinazolinone (XIVd) | MCF-7 (Breast Adenocarcinoma) | 1.83 µg/mL | Doxorubicin | Not specified | [3] |
Note: Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.[3]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Data
The antimicrobial efficacy of 6-bromo-substituted quinolinone derivatives has been assessed against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | E. coli | 1.56 | [2] |
| " | S. typhimurium | 3.125 | [2] |
| " | L. monocytogenes | 1.56 | [2] |
| " | S. aureus | 25 | [2] |
| " | P. aeruginosa | 25 | [2] |
| " | B. cereus | 25 | [2] |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc | C. albicans | 0.78 | [2] |
| " | A. flavus | 0.097 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to generate the data presented in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Agar Dilution Method for MIC Determination
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a different concentration of the test compound incorporated into the agar medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar plate.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a plausible signaling pathway for the anticancer activity of quinoline derivatives and a general workflow for in vitro cytotoxicity screening.
Plausible EGFR signaling pathway inhibition by quinoline derivatives.
General workflow for in vitro cytotoxicity screening.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 6-Bromoquinolin-4-ol for Researchers and Drug Development Professionals
An objective analysis of prevailing and innovative methodologies for the synthesis of 6-bromoquinolin-4-ol, a pivotal intermediate in pharmaceutical research and development. This guide provides a comparative overview of common synthetic routes, supported by experimental data, to inform methodology selection for laboratory and industrial applications.
Introduction to this compound Synthesis
This compound is a crucial heterocyclic building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide benchmarks the most prominent methods for its preparation, focusing on reaction yields, conditions, and overall efficiency.
Comparison of Key Synthesis Methods
The synthesis of this compound is predominantly achieved through cyclization reactions involving a substituted aniline and a three-carbon component. The most established methods are variations of the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. Below is a summary of the quantitative data associated with these methods.
| Method Classification | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Yield (%) | Reference |
| Gould-Jacobs Reaction Variant | 4-bromoaniline, Diethyl (ethoxymethylene)malonate | Diphenyl ether | Thermal cyclization at 240-250 °C | Not specified | [1] |
| Gould-Jacobs Reaction Variant | 4-bromoaniline, Meldrum's acid, Triethyl orthoformate | Ethanol, Diphenyl ether | Reflux, then thermal cyclization at 190-220 °C | ~60% | [2][3] |
| Conrad-Limpach Synthesis | 4-bromoaniline, β-ketoesters | Inert solvent (e.g., mineral oil) | High temperature (~250 °C) | Generally high (up to 95% for analogous compounds) | [4][5] |
Detailed Experimental Protocols
Method 1: Gould-Jacobs Reaction Variant with Meldrum's Acid
This widely cited method involves the condensation of 4-bromoaniline with an activated malonic acid derivative, followed by thermal cyclization.
Step 1: Synthesis of 5-(((4-Bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
-
To a solution of 4-bromoaniline (0.166 mol) in ethanol (480 mL), add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (0.098 mol).[3]
-
Reflux the mixture at 80 °C for 3.5 hours.[3]
-
Cool the reaction solution. The insoluble product precipitates.[3]
-
Filter the solid, wash with ethanol, and dry to afford the title compound as a white powder.[3] Yields are reported to be nearly quantitative (99.73%).[3]
Step 2: Synthesis of this compound
-
Slowly add the product from Step 1 (0.031 mol) to the hot diphenyl ether.[2]
-
After the reaction is complete, cool the solution to 50 °C.[2]
-
Add petroleum ether to the cooled mixture to precipitate the product.[2]
-
Stir for 10 minutes, then filter the solid.[2]
-
Wash the solid with ethyl acetate and dry to obtain this compound as a yellowish product.[2] The reported yield for this step is approximately 59.89%.[2][3]
Method 2: Classical Gould-Jacobs Reaction
This traditional approach utilizes diethyl (ethoxymethylene)malonate and involves a two-step process of condensation followed by cyclization.
Step 1: Condensation
-
Heat a mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) at 100-120 °C for 1-2 hours.[1]
-
Remove the ethanol formed during the reaction by distillation.[1]
Step 2: Thermal Cyclization
-
Add the intermediate adduct from Step 1 portion-wise to preheated diphenyl ether at 240-250 °C.[1]
-
Maintain this temperature for 30-60 minutes.[1]
-
Cool the reaction mixture and dilute with petroleum ether to precipitate the intermediate, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[1]
-
The carboxylate intermediate then requires hydrolysis and decarboxylation to yield this compound.[6][7]
Modern Synthetic Approaches
While classical methods are well-established, modern techniques such as microwave-assisted synthesis and flow chemistry are gaining traction for their potential to reduce reaction times, improve yields, and enhance safety profiles.[8][9]
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times for the synthesis of quinolone derivatives, often leading to higher yields and cleaner reaction profiles.[8][10] While a specific protocol for this compound is not widely published, the general principles suggest that the thermal cyclization step is amenable to microwave heating, potentially in a high-boiling point solvent or under solvent-free conditions.[8]
Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and process control.[9] The synthesis of this compound intermediates could be adapted to a flow process, allowing for precise temperature control during the high-temperature cyclization step and minimizing the handling of hazardous reagents.
Visualizing the Synthetic Pathways
To better understand the reaction workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Gould-Jacobs synthesis using Meldrum's acid.
Caption: Workflow for the classical Gould-Jacobs synthesis.
Caption: General experimental workflow for chemical synthesis.
Conclusion
The synthesis of this compound is well-documented, with the Gould-Jacobs reaction and its variations being the most reliable and frequently employed methods. The choice between using Meldrum's acid or diethyl malonate derivatives will likely depend on the desired purity, yield, and the reaction conditions available. While the Meldrum's acid route appears more direct, the classical approach is also robust. For researchers seeking to optimize this synthesis, exploring microwave-assisted techniques or continuous flow processes could offer significant advantages in terms of efficiency and scalability. The data and protocols presented in this guide provide a solid foundation for making an informed decision on the most suitable synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of Kinase Inhibitors Derived from 6-Bromoquinolin-4-ol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors derived from the 6-bromoquinolin-4-ol scaffold. This document focuses on Omipalisib (GSK2126458), a potent and well-characterized inhibitor of the PI3K/mTOR signaling pathway, and contextualizes its activity with related quinoline-based kinase inhibitors. Supporting experimental data, detailed methodologies, and pathway visualizations are provided to facilitate further research and development.
The this compound core structure is a key building block in the synthesis of targeted kinase inhibitors. Its bromine handle at the 6-position offers a versatile point for chemical modification, enabling the development of potent and selective therapeutic agents. This guide will delve into the structure-activity relationships, quantitative biological data, and experimental protocols associated with kinase inhibitors originating from this scaffold.
Comparative Biological Activity of this compound Derivatives
While a broad range of kinase inhibitors have been developed from quinoline and quinazoline scaffolds, Omipalisib (GSK2126458) stands out as a prominent example directly utilizing a 6-bromoquinoline intermediate. The following tables summarize the quantitative data for Omipalisib and another synthesized 6-bromoquinoline derivative, highlighting their activity against key kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Omipalisib (GSK2126458) | p110α | 0.019 | - | [1][2] |
| p110β | 0.13 | - | [1][2] | |
| p110δ | 0.024 | - | [1][2] | |
| p110γ | 0.06 | - | [1][2] | |
| mTORC1 | 0.18 | - | [1][2] | |
| mTORC2 | 0.3 | - | [1][2] | |
| DNA-PK | - | 0.28 | [3] | |
| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | Data not available | - | - | [4] |
Table 2: Cellular Activity of Omipalisib (GSK2126458)
| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference |
| T47D | Breast Cancer | pAkt-S473 Inhibition | 0.41 | [2] |
| BT474 | Breast Cancer | pAkt-S473 Inhibition | 0.18 | [2] |
| HCC1954 | Breast Carcinoma | pAkt Inhibition | 2 | [5] |
| T47D | Breast Cancer | Cell Proliferation | 3 | [2] |
| BT474 | Breast Cancer | Cell Proliferation | 2.4 | [2] |
| HCC1954 | Breast Carcinoma | Cell Growth (gIC₅₀) | 9 | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by Omipalisib.
Caption: General synthesis workflow for kinase inhibitors from this compound.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (for PI3K Activity)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against PI3K isoforms.
Materials:
-
Kinase enzyme (e.g., recombinant human PI3Kα)
-
Biotinylated substrate (e.g., PIP2)
-
ATP
-
Test compounds serially diluted in DMSO
-
HTRF Kinase Assay Buffer
-
Stop Solution (containing EDTA)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 0.5 µL of serially diluted test compounds into the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.
-
Enzyme Addition: Add 5.5 µL of the kinase solution (diluted in HTRF Kinase Assay Buffer) to each well, except for the negative control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Substrate Addition: Add 2 µL of the biotinylated substrate solution to all wells.
-
Reaction Initiation: Add 2 µL of ATP solution to all wells to start the kinase reaction.
-
Enzymatic Reaction: Incubate the plate for 30-60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the pre-mixed HTRF detection reagents (containing the stop solution, europium cryptate-labeled antibody, and streptavidin-XL665) to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) with excitation at 337 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Meso Scale Discovery (MSD) Assay for Phospho-Akt (Ser473) Inhibition
This protocol outlines the procedure for measuring the inhibition of Akt phosphorylation in cellular lysates.
Materials:
-
Cancer cell lines (e.g., T47D, BT474)
-
Cell culture medium and supplements
-
Test compounds
-
MSD Tris Lysis Buffer supplemented with protease and phosphatase inhibitors
-
MSD Phospho-Akt (Ser473) Assay Kit (including MULTI-SPOT plates, detection antibody, and read buffer)
-
BCA protein assay kit
-
Microplate reader for protein quantification
-
MSD SECTOR Imager
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serially diluted test compounds for a specified period (e.g., 2 hours).
-
Cell Lysis: Aspirate the culture medium and wash the cells with cold PBS. Add ice-cold MSD Tris Lysis Buffer (supplemented with inhibitors) to each well. Incubate on ice for 30 minutes with gentle agitation.
-
Lysate Collection and Quantification: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the lysate concentrations with lysis buffer to ensure equal protein loading for each sample.
-
MSD Assay:
-
Add blocking solution to the MSD MULTI-SPOT plate and incubate as per the kit instructions.
-
Wash the plate with MSD Tris Wash Buffer.
-
Add 25 µL of the normalized cell lysates to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate.
-
Add the SULFO-TAG labeled detection antibody solution and incubate for 1 hour with shaking.
-
Wash the plate.
-
Add 150 µL of MSD Read Buffer T to each well.
-
-
Data Acquisition: Immediately read the plate on an MSD SECTOR Imager.
-
Data Analysis: The electrochemiluminescence signal is proportional to the amount of phosphorylated Akt. Normalize the signal to the total protein loaded. Plot the signal against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.[6][7][8][9]
Conclusion
The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors, as exemplified by the dual PI3K/mTOR inhibitor Omipalisib (GSK2126458). The extensive data available for Omipalisib demonstrates its high potency and efficacy in cellular and in vivo models. While a direct comparative analysis with other kinase inhibitors derived from the same precursor is limited by the availability of public data, the structure-activity relationships of related quinoline and quinazoline inhibitors suggest that the 6-bromo-4-anilinoquinoline core is a privileged scaffold for kinase inhibitor design.[4][10][11] Further exploration of substitutions at the 4-position of the 6-bromoquinoline core could yield novel inhibitors with diverse kinase selectivity profiles. The detailed experimental protocols provided in this guide offer a foundation for the evaluation of such novel compounds.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Phospho and Akt kits-Protocol clarification and modification | Meso Scale Discovery [mesoscale.com]
- 7. mesoscale.com [mesoscale.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. mesoscale.com [mesoscale.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromoquinolin-4-Ol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Bromoquinolin-4-ol, a halogenated quinoline derivative. Adherence to these procedures is critical to mitigate risks and comply with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the inherent hazards of this compound and the necessary personal protective equipment (PPE).
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritant | Safety glasses with side shields or goggles |
| Respiratory Irritant | Use in a well-ventilated area or a chemical fume hood |
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines.[1][2] As a halogenated aromatic compound, it requires specific handling to prevent environmental contamination.[3]
Waste Segregation: The Critical First Step
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[4]
-
Designated Waste Container: Use a dedicated, clearly labeled container for halogenated organic waste.[3] This container should be made of a material compatible with this compound (e.g., high-density polyethylene or glass).
-
Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste.[3][5] Commingling can complicate and increase the cost of disposal.[3] Also, keep solid and liquid waste in separate containers.[6]
Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.[4][7]
-
The waste container must be labeled with the words "Hazardous Waste ".[3][7]
-
The label must also include the full chemical name: "This compound " and list any other chemical constituents and their approximate percentages.
-
Indicate the relevant hazards using pictograms or written warnings (e.g., "Irritant").
-
Record the date when the first waste was added to the container (accumulation start date).
Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
Container Integrity: Ensure the waste container is always tightly sealed when not in use to prevent the release of vapors.[4][9]
-
Secondary Containment: Store the waste container in a secondary containment tray to capture any potential leaks or spills.
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[10]
-
Accumulation Limits: Adhere to the volume limits for hazardous waste accumulation in an SAA (typically up to 55 gallons).[8][10]
Arranging for Final Disposal
Laboratory personnel are responsible for the proper management of waste until it is collected by trained professionals.
-
Contact EHS: Once the waste container is nearly full (e.g., 90% capacity) or has been accumulating for a specific period (e.g., one year), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[3][8]
-
Documentation: Complete any required waste disposal forms provided by your EHS office. This documentation is crucial for tracking the waste from generation to final disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to this structured disposal plan, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the responsible management of chemical waste. Always consult your institution's specific waste management plan and the Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. medlabmag.com [medlabmag.com]
- 2. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective Lab Chemical Waste Management [emsllcusa.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 6-Bromoquinolin-4-Ol
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of utmost importance. This guide provides crucial safety and logistical information for the proper management of 6-Bromoquinolin-4-Ol in a laboratory environment. The following procedures are based on established best practices for handling similar chemical substances.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, and proper precautions must be taken to avoid contact.[1] The primary hazards include skin and eye irritation, as well as potential respiratory tract irritation.[2] Therefore, a comprehensive array of personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | To protect against chemical splashes and airborne particles.[3] |
| Face Shield | Worn over safety goggles | Provides additional protection for the entire face from splashes.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[3][6] | To prevent direct skin contact with the chemical.[6] |
| Body Protection | Laboratory Coat | Flame-resistant | Protects skin and personal clothing from contamination.[3] |
| Full-Length Pants | Ensures complete coverage of the lower body.[3] | ||
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[3][6] | |
| Respiratory Protection | NIOSH-approved Respirator | With appropriate cartridges for organic vapors and particulates | Required when handling the powder outside of a fume hood or when engineering controls are insufficient.[4][5][7] |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Operational Plan: Handling Procedures
Adherence to strict operational protocols is necessary to minimize exposure and prevent contamination.
Engineering Controls:
-
Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[3][8]
Standard Operating Procedures:
-
Preparation: Before beginning work, ensure that the fume hood is functioning correctly and that all necessary PPE is donned properly.[9] The work surface within the fume hood should be covered with absorbent, disposable bench paper.
-
Weighing and Transfer: To minimize the generation of dust, use anti-static weigh paper or a tared container for weighing the solid compound.[3] Use a spatula for all transfers.
-
Solution Preparation: When preparing a solution, slowly add the solid this compound to the solvent in an appropriate container within the fume hood to avoid splashing. Keep the container capped when not in use.[9]
-
Post-Handling: After handling, decontaminate all surfaces and equipment that have come into contact with the chemical.[9] Remove PPE in the designated area to avoid cross-contamination and wash hands thoroughly with soap and water after removing gloves.[8][9]
Disposal Plan
Chemical waste containing this compound must be managed as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, clearly labeled hazardous waste container.[3][8][9]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.[3]
-
-
Disposal Method: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[9] Adhere to all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of this chemical down the drain or in regular trash.[3][10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
Table 2: Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air immediately.[2][8][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][11] |
| Skin Contact | Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][11][12] Seek medical attention if irritation persists.[2][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][11] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[11][12] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[8]
-
Contain Spill: Wear appropriate PPE and contain the spill using an inert absorbent material such as sand or vermiculite.[8]
-
Clean Up: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[8] Avoid creating dust.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[8] Dispose of all contaminated cleaning materials as hazardous waste.[8]
Quantitative Data
The following table summarizes the available physical and chemical properties of this compound.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆BrNO[1][13] |
| Molecular Weight | 224.05 g/mol [1] |
| Appearance | Brown solid[14] |
| Melting Point | 283°C (lit.)[1] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. realsafety.org [realsafety.org]
- 6. falseguridad.com [falseguridad.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. scbt.com [scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
